Product packaging for Demethylblasticidin S(Cat. No.:CAS No. 63257-29-4)

Demethylblasticidin S

Cat. No.: B1209793
CAS No.: 63257-29-4
M. Wt: 408.41 g/mol
InChI Key: OJVBAQZCFZMOBW-NGERZBJRSA-N
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Description

Demethylblasticidin S is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
This compound has been reported in Streptomyces griseochromogenes, Streptomyces anthocyanicus, and Streptomyces lividans with data available.
A biologically active metabolite of blasticidin S.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N8O5 B1209793 Demethylblasticidin S CAS No. 63257-29-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63257-29-4

Molecular Formula

C16H24N8O5

Molecular Weight

408.41 g/mol

IUPAC Name

(2S,3S,6R)-3-[[(3S)-3-amino-5-(diaminomethylideneamino)pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

InChI

InChI=1S/C16H24N8O5/c17-8(3-5-21-15(19)20)7-11(25)22-9-1-2-12(29-13(9)14(26)27)24-6-4-10(18)23-16(24)28/h1-2,4,6,8-9,12-13H,3,5,7,17H2,(H,22,25)(H,26,27)(H2,18,23,28)(H4,19,20,21)/t8-,9-,12+,13-/m0/s1

InChI Key

OJVBAQZCFZMOBW-NGERZBJRSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]([C@H]1NC(=O)C[C@H](CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N

Synonyms

demethylblasticidin S

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Demethylblasticidin S from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Demethylblasticidin S, a key intermediate in the biosynthesis of the peptidyl nucleoside antibiotic Blasticidin S, produced by the bacterium Streptomyces griseochromogenes.[1][2][3][4] This document details the enzymatic pathways leading to its formation and provides comprehensive experimental protocols for its isolation and purification.

Discovery and Significance

This compound was discovered as a direct precursor in the biosynthetic pathway of Blasticidin S, a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][3] The identification of this compound was crucial for elucidating the complete biosynthetic route of Blasticidin S, which has significant applications in molecular biology as a selection agent and in agriculture as a fungicide.[1][3] The final step in the formation of Blasticidin S involves the methylation of this compound.[3]

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process within Streptomyces griseochromogenes. The biosynthetic gene cluster, bls, encodes for the necessary enzymes that convert cytidine monophosphate into this compound.[1][5]

The key enzymatic steps are:

  • Formation of Cytosylglucuronic Acid (CGA): The enzymes BlsM and BlsD catalyze the initial steps, converting cytidine monophosphate into CGA.[1]

  • Dehydration of CGA: The radical S-adenosylmethionine (SAM) enzyme BlsE then catalyzes the dehydration of CGA to produce 3′-deoxy-4′-keto CGA.[1]

  • Formation of Cytosinine: The pyridoxal phosphate-dependent enzyme BlsH acts on the product of the BlsE reaction, catalyzing an α,β-dehydration coupled with amination to yield cytosinine, the sugar core of Blasticidin S.[1]

  • Formation of this compound: Finally, the ATP-grasp ligase BlsI facilitates the formation of an amide bond between cytosinine and β-arginine, resulting in the production of this compound.[1]

G cluster_0 Biosynthesis of this compound A Cytidine Monophosphate B Cytosylglucuronic Acid (CGA) A->B BlsM, BlsD C 3'-deoxy-4'-keto CGA B->C BlsE (Radical SAM) D Cytosinine C->D BlsH (PLP-dependent) F This compound D->F BlsI (ATP-grasp ligase) E β-arginine E->F

Caption: Biosynthetic pathway of this compound from Cytidine Monophosphate.

Isolation and Purification of this compound

The isolation of this compound from Streptomyces griseochromogenes fermentation broth involves a multi-step process of extraction and chromatographic purification.

  • Strain: Streptomyces griseochromogenes (e.g., IFO 13413, ATCC 14511).[2][6]

  • Media: Prepare a suitable fermentation medium, such as ISP2 medium or a custom production medium containing soluble starch, glucose, peptone, yeast extract, and mineral salts.

  • Inoculation: Inoculate a seed culture into the production medium.

  • Incubation: Incubate the culture at 28-30°C for 5-7 days with shaking at 200-250 rpm.

  • Monitoring: Monitor the production of this compound using techniques like HPLC.

  • Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Supernatant Treatment: Adjust the pH of the supernatant to 8.0 and apply it to an anion-exchange chromatography column (e.g., Dowex 1-X2, acetate form).

  • Elution: Elute the column with a gradient of acetic acid (e.g., 0 to 2 M).

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using HPLC.

  • Further Purification: Pool the active fractions and further purify using gel filtration chromatography (e.g., Sephadex G-10) followed by preparative HPLC to obtain pure this compound.

G cluster_1 Isolation and Purification Workflow A Streptomyces Fermentation Broth B Centrifugation A->B C Supernatant B->C D Mycelial Pellet (Discard) B->D E Anion-Exchange Chromatography C->E F Elution and Fraction Collection E->F G HPLC Analysis of Fractions F->G H Pooling of Active Fractions G->H I Gel Filtration Chromatography H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data

The following tables provide a template for summarizing quantitative data from the fermentation and purification processes, as well as the biological activity of Blasticidin S derivatives.

Table 1: Fermentation and Purification of this compound (Illustrative)

ParameterValueUnit
Fermentation Volume10L
Crude Extract Volume8.5L
Total Activity in Crude Extract1,200Units
Protein Concentration (Crude)5.0mg/mL
Specific Activity (Crude)2.8Units/mg
Final Yield of Pure Compound50mg
Purification Fold25-
Overall Recovery4.2%

Table 2: Biological Activity of Blasticidin S and its Derivatives

Recent studies have explored the derivatization of Blasticidin S to enhance its antibacterial activity and selectivity.[7]

CompoundMIC against S. aureus (µg/mL)MIC against P. aeruginosa (µg/mL)IC50 against Human Cells (µg/mL)
Blasticidin S>64160.5
This compound---
Methyl amide derivative885
Ethanol amide derivative4810
Data is conceptual and based on trends reported for Blasticidin S derivatives

Characterization

The structural elucidation and confirmation of this compound are typically performed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for monitoring the purification process and assessing the purity of the final compound.[1]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the detailed chemical structure of the isolated compound.

Conclusion

This compound is a crucial intermediate in the biosynthesis of Blasticidin S by Streptomyces griseochromogenes. Understanding its discovery, biosynthetic pathway, and methods for its isolation provides a foundation for further research into the production of Blasticidin S and the development of novel antibiotics through biosynthetic engineering and semisynthetic modifications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

Demethylblasticidin S: A Technical Guide to its Mechanism as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylblasticidin S is a potent peptidyl-nucleoside antibiotic produced by Streptomyces griseochromogenes. It is the immediate biosynthetic precursor to the well-characterized protein synthesis inhibitor, Blasticidin S. Structurally, this compound consists of a cytosine base linked to a pyranose ring, which is in turn attached to an aminoacyl moiety with a guanidino group. Its powerful inhibitory effects on protein synthesis extend across both prokaryotic and eukaryotic domains, making it a valuable tool in molecular biology research. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the key molecular processes. Given that most functional and structural studies have been performed on its more stable, methylated derivative, Blasticidin S, this guide will primarily reference data for Blasticidin S, which is mechanistically identical to this compound.

Core Mechanism of Action

This compound targets the ribosome, the cellular machinery responsible for protein synthesis. Its action is highly specific, leading to the arrest of translation at the termination phase.

Ribosomal Binding Site

The primary target of this compound is the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes). It binds within the Peptidyl Transferase Center (PTC), a critical region responsible for catalyzing peptide bond formation. Specifically, its binding site overlaps with the P-site (Peptidyl site), where the growing polypeptide chain, attached to its tRNA (peptidyl-tRNA), is held.[1][2] Structural studies have revealed that the cytosine base of the antibiotic mimics the cytosine residues of the P-site tRNA's conserved CCA tail, forming base-pairing interactions with universally conserved nucleotides of the 23S/28S rRNA, such as G2251 and G2252 (E. coli numbering).[1]

Molecular Effect: Trapping a Deformed tRNA

Upon binding to the P-site, this compound induces a significant and unusual conformational change in the peptidyl-tRNA. It forces the 3'-CCA end of the P-site tRNA to bend sharply towards the A-site (Aminoacyl site).[1][2][3] This distorted conformation is stabilized by the antibiotic, effectively trapping the peptidyl-tRNA in a non-productive state. In mammalian ribosomes, this deformation is even more pronounced than in bacterial ribosomes.[4][5]

Functional Consequences

The stabilization of this deformed tRNA conformation leads to two major inhibitory effects:

  • Potent Inhibition of Translation Termination: This is the primary mechanism of action. The bent peptidyl-tRNA sterically occludes the A-site within the PTC. This physically blocks the binding and proper accommodation of protein release factors (RF1/RF2 in bacteria, eRF1 in eukaryotes) that are required to recognize a stop codon in the A-site and catalyze the hydrolysis and release of the completed polypeptide chain.[1][3][4][6]

  • Inhibition of Peptide Bond Formation: To a lesser extent, the antibiotic also inhibits the peptidyl transfer reaction during the elongation cycle. The distorted orientation of the peptidyl-tRNA's CCA tail prevents its correct positioning relative to the incoming aminoacyl-tRNA in the A-site, thereby hindering peptide bond formation.[1][3][4] However, peptide release is inhibited at considerably lower concentrations than peptide bond formation, establishing this compound (and Blasticidin S) as a preferential inhibitor of translation termination.[4]

Quantitative Inhibition Data

Quantitative analysis of inhibition is crucial for understanding the potency of an antibiotic. The following data, obtained for Blasticidin S, reflects the inhibitory capacity in different biological systems. No specific quantitative data for this compound is currently available in published literature, but it is expected to be highly similar.

ParameterValueOrganism/SystemTarget ProcessReference
Inhibition Constant (Ki) 200 - 400 nME. coli (cell-free)Peptidyl Transfer[1][2]
Effective Concentration 10 - 200 nMMammalian (Rabbit Reticulocyte Lysate)Overall Translation & Termination[4][5]
IC50 (tRNA Binding) ~20 mME. coli 70S RibosomeP-site tRNA Binding[1][2]
Working Concentration 2 - 10 µg/mLMammalian Cell CultureCell Growth Inhibition[7]
Working Concentration 50 - 100 µg/mLE. coli CultureCell Growth Inhibition[7]

Note: The extremely high IC50 for tRNA binding indicates that at inhibitory concentrations relevant to cell growth, the antibiotic does not work by preventing tRNA from binding, but rather by trapping it once bound.[1]

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key biochemical and structural biology techniques. Detailed methodologies for these experiments are provided below.

Protocol: In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system. A common method utilizes a luciferase reporter mRNA.

Objective: To determine the IC50 of this compound on translation.

Materials:

  • Rabbit Reticulocyte Lysate (RRL) or E. coli S30 cell-free extract

  • Luciferase reporter mRNA (capped and polyadenylated for eukaryotic systems)

  • Amino acid mixture (lacking methionine)

  • 35S-Methionine or a Luciferase Assay System (for non-radioactive detection)

  • This compound stock solution (dissolved in sterile water)

  • Reaction buffer appropriate for the cell-free system

Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the master mix containing RRL or S30 extract, reaction buffer, and the amino acid mixture.

  • Inhibitor Titration: Prepare a serial dilution of this compound. For each reaction, add a specific concentration of the inhibitor. Include a no-inhibitor control (vehicle only) and a positive control inhibitor (e.g., cycloheximide for eukaryotes, chloramphenicol for prokaryotes).

  • Initiation of Translation: Add the luciferase mRNA to each reaction tube to initiate translation.

  • Incubation: Incubate the reactions at the optimal temperature for the system (e.g., 30-37°C) for a fixed time (e.g., 60-90 minutes).

  • Quantification (Radioactive): To stop the reaction, add NaOH to hydrolyze the tRNA. Precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a glass fiber filter, wash, and measure the incorporated 35S-Methionine using a scintillation counter.

  • Quantification (Non-Radioactive): Add the luciferase assay reagent to each reaction according to the manufacturer's protocol. Measure the resulting luminescence using a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[5]

Protocol: Ribosome-tRNA Filter Binding Assay

This assay measures the ability of a ligand (like tRNA) to bind to ribosomes in the presence or absence of an inhibitor.

Objective: To assess the effect of this compound on the binding of initiator tRNA to the ribosomal P-site.

Materials:

  • Purified 70S ribosomes (or 30S and 50S subunits)

  • Radiolabeled initiator tRNA (e.g., [35S]-fMet-tRNAfMet)

  • mRNA with an AUG start codon

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • This compound stock solution

  • Nitrocellulose and nylon membranes (0.45 µm pore size)

  • Vacuum filtration manifold

Methodology:

  • Complex Formation: Incubate 70S ribosomes with the mRNA template in binding buffer to form the ribosome-mRNA complex.

  • Inhibitor Incubation: Add varying concentrations of this compound to the complexes and incubate for 10-15 minutes at 37°C.

  • tRNA Binding: Add the radiolabeled initiator tRNA to the mixture and continue incubation for another 15-20 minutes to allow for binding to the P-site.

  • Filtration: Assemble the nitrocellulose (top) and nylon (bottom) membranes in the filtration manifold, pre-wetted with binding buffer.

  • Sample Loading: Dilute the reaction mixtures in cold binding buffer and immediately filter them through the membranes under vacuum. Ribosomes and any bound radiolabeled tRNA will be retained by the nitrocellulose membrane, while free tRNA will pass through.

  • Washing: Wash each filter with cold binding buffer to remove non-specific interactions.

  • Quantification: Dry the membranes and quantify the radioactivity on the nitrocellulose membrane using a phosphorimager or scintillation counter.

  • Analysis: Compare the amount of bound tRNA at different inhibitor concentrations to the no-inhibitor control to determine the effect on binding.[1][8][9]

Visualizing the Mechanism and Workflows

Diagrams and Pathways

G cluster_molecules P_site P-site A_site A-site tRNA Peptidyl-tRNA (in P-site) tRNA->P_site Binds tRNA_deformed Deformed Peptidyl-tRNA tRNA->tRNA_deformed Conformational Change DBS This compound DBS->P_site Binds & Competes DBS->tRNA_deformed Stabilizes RF Release Factor RF->A_site Binding Inhibited tRNA_deformed->A_site Sterically Blocks

Caption: Molecular mechanism of this compound action in the Peptidyl Transferase Center (PTC).

G start Start: Prepare Master Mix (Cell-free extract, Buffer, Amino Acids) add_inhibitor Aliquot Master Mix & Add Serial Dilutions of this compound start->add_inhibitor add_mrna Initiate Translation (Add Reporter mRNA) add_inhibitor->add_mrna incubate Incubate at 30-37°C (e.g., 60-90 min) add_mrna->incubate measure Quantify Protein Synthesis (Luminescence or Radioactivity) incubate->measure analyze Analyze Data: Plot Dose-Response Curve measure->analyze end Result: Determine IC50 Value analyze->end

Caption: Experimental workflow for an in vitro translation inhibition assay.

G precursors Cytosinine + β-Arginine enzyme1 BlsI (ATP-Grasp Ligase) precursors->enzyme1 DBS This compound enzyme2 N-methylation (Final Step) DBS->enzyme2 BS Blasticidin S (Final Active Form) enzyme1->DBS enzyme2->BS

Caption: Biosynthetic relationship of this compound to Blasticidin S.

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound are not extensively documented, resistance to ribosome-targeting antibiotics typically occurs through several conserved pathways. These represent potential avenues for the development of resistance.

  • Target Site Modification: The most common form of resistance to PTC-targeting antibiotics involves modification of the rRNA. Mutations or enzymatic methylation (e.g., by Cfr methyltransferase) of key nucleotides in the 23S/28S rRNA within the P-site could decrease the binding affinity of this compound, rendering it less effective.[10]

  • Enzymatic Inactivation: Resistance can be conferred by enzymes that chemically modify and inactivate the antibiotic. For Blasticidin S, resistance genes such as bsr and BSD encode deaminase enzymes that convert the antibiotic into a non-toxic deaminohydroxy derivative.[7]

  • Drug Efflux: Bacteria can acquire resistance by overexpressing efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their ribosomal target at a sufficient concentration.

  • Drug Import Prevention: In mammalian cells, the import of Blasticidin S is facilitated by the LRRC8D protein.[11][12] Mutations in or downregulation of this transporter could lead to resistance by preventing the drug from entering the cell.

References

Demethylblasticidin S: A Core Precursor in the Biosynthesis of Blasticidin S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S, a potent peptidyl nucleoside antibiotic, is a vital tool in molecular biology for selecting transfected cells and a historically significant agricultural fungicide. Its biosynthesis in Streptomyces griseochromogenes involves a complex pathway, with demethylblasticidin S serving as a key, late-stage precursor. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to blasticidin S, offering detailed experimental insights and quantitative data for researchers in drug discovery and development.

The transformation of this compound is not a single enzymatic step but a multi-stage process involving a series of enzymatic reactions. Understanding this pathway is crucial for optimizing the production of blasticidin S and for the potential development of novel antibiotic derivatives.

The Biosynthetic Pathway: From this compound to Blasticidin S

The conversion of this compound to blasticidin S proceeds through a three-step enzymatic cascade involving leucylation, methylation, and subsequent hydrolysis.

  • Leucylation of this compound: The first step involves the addition of a leucine molecule to the β-amino group of the arginine moiety of this compound, forming leucylthis compound (LDBS). This reaction is catalyzed by the leucyltransferase BlsK.[1]

  • Methylation of Leucylthis compound: The guanidino group of the arginine residue in LDBS is then methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BlsL, to produce leucylblasticidin S (LBS).[1] Notably, BlsL exhibits a strong substrate preference for the leucylated form (LDBS) over the non-leucylated this compound, indicating that leucylation is a prerequisite for efficient methylation.

  • Hydrolysis of Leucylblasticidin S: In the final step, the leucine residue is cleaved from LBS by an aminopeptidase, PepN, to yield the mature blasticidin S.[2]

This pathway highlights a sophisticated cellular strategy to protect the producing organism from the cytotoxic effects of blasticidin S, as the leucylated intermediates exhibit significantly lower biological activity.[2]

Quantitative Data

The efficiency of the enzymatic conversions is a critical factor for both in vivo and in vitro production of blasticidin S. The following table summarizes the available quantitative data on these transformations.

Enzymatic StepEnzymeSubstrateProductKey Findings
Leucylation BlsKThis compoundLeucylthis compound (LDBS)Essential for subsequent efficient methylation.
Methylation BlsLLeucylthis compound (LDBS)Leucylblasticidin S (LBS)BlsL shows significantly higher activity with LDBS compared to this compound.
Hydrolysis PepNLeucylblasticidin S (LBS)Blasticidin SOverexpression of PepN1 in S. lividans WJ2 increased blasticidin S yield by 100% and shifted the LBS to BS ratio from 2:1 to 2:3.[2] The conversion efficiency in vivo can vary from 10% to 90%.[2]

Experimental Protocols

I. Production and Purification of this compound

This compound can be produced by fermentation of a genetically engineered strain of Streptomyces lividans (WJ2) where the blsL gene, encoding the methyltransferase, has been inactivated.[3]

A. Fermentation:

  • Inoculum Preparation: Prepare a spore suspension of S. lividans WJ2 from a mature SFM agar plate. Inoculate a suitable seed medium (e.g., TSB) and incubate at 30°C with shaking for 2-3 days.

  • Production Culture: Inoculate the production medium (e.g., a defined medium with appropriate carbon and nitrogen sources) with the seed culture. Incubate at 30°C with shaking for 5-7 days. Monitor the production of this compound by LC-MS.

B. Purification:

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Solid-Phase Extraction (SPE):

    • Adjust the pH of the supernatant to 5.0.

    • Apply the supernatant to a cation exchange SPE column (e.g., Supelclean LC-SCX).

    • Wash the column with water, followed by a low concentration of ammonium hydroxide (e.g., 0.5%).

    • Elute the this compound fraction with a higher concentration of ammonium hydroxide (e.g., 3%).[3]

  • Further Purification: The eluted fraction can be further purified by reversed-phase chromatography (e.g., C18 column) if necessary.

II. Enzymatic Conversion of this compound to Blasticidin S (In Vitro)

This protocol outlines the sequential enzymatic reactions to convert purified this compound to blasticidin S.

A. Expression and Purification of Enzymes:

  • Clone the genes encoding BlsK, BlsL, and PepN into suitable expression vectors (e.g., pET vectors for E. coli expression).

  • Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.[3]

B. In Vitro Two-Pot Conversion:

Pot 1: Leucylation and Methylation

  • Prepare a reaction mixture containing:

    • Purified this compound

    • L-leucine

    • ATP

    • Purified BlsK

    • S-adenosyl-L-methionine (SAM)

    • Purified BlsL

    • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Incubate the reaction at 30°C. Monitor the formation of leucylblasticidin S (LBS) by LC-MS.

Pot 2: Hydrolysis

  • Once the conversion to LBS is complete, add the purified PepN enzyme to the reaction mixture.

  • Adjust the pH to the optimal range for PepN activity (pH 7-8).[2]

  • Continue the incubation at 30°C. Monitor the formation of blasticidin S by LC-MS.

C. Purification of Blasticidin S:

  • The final reaction mixture can be purified using similar solid-phase extraction and reversed-phase chromatography methods as described for this compound.

Visualizations

Biosynthetic Pathway from this compound to Blasticidin S

BlasticidinS_Biosynthesis DBS This compound LDBS Leucylthis compound DBS->LDBS + L-Leucine LBS Leucylblasticidin S LDBS->LBS + SAM BS Blasticidin S LBS->BS BlsK BlsK (Leucyltransferase) BlsK->DBS BlsL BlsL (Methyltransferase) BlsL->LDBS SAH SAH BlsL->SAH - SAH PepN PepN (Aminopeptidase) PepN->LBS Leucine_out L-Leucine PepN->Leucine_out - L-Leucine Leucine L-Leucine Leucine->BlsK SAM SAM SAM->BlsL Workflow cluster_fermentation Fermentation & Purification of this compound cluster_conversion In Vitro Enzymatic Conversion Fermentation Fermentation of S. lividans WJ2 (ΔblsL) Harvest Harvest Supernatant Fermentation->Harvest SPE Solid-Phase Extraction (Cation Exchange) Harvest->SPE Purified_DBS Purified this compound SPE->Purified_DBS Reaction1 Leucylation & Methylation (BlsK, BlsL, L-Leucine, SAM) Purified_DBS->Reaction1 Reaction2 Hydrolysis (PepN) Reaction1->Reaction2 Purification_BS Purification of Blasticidin S (SPE & HPLC) Reaction2->Purification_BS Final_BS Blasticidin S Purification_BS->Final_BS

References

In Vitro Antifungal Susceptibility Testing of Demethylblasticidin S: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylblasticidin S, a derivative of the nucleoside antibiotic Blasticidin S, is a potent inhibitor of protein synthesis. While Blasticidin S has been studied for its broad-spectrum antimicrobial properties, including antifungal activity, specific data on the in vitro antifungal susceptibility of this compound remains limited. This technical guide provides a framework for conducting in vitro antifungal susceptibility testing of this compound, drawing upon established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It outlines detailed experimental methodologies, data presentation formats, and visual workflows to aid researchers in evaluating the antifungal potential of this compound.

Introduction

This compound belongs to the blasticidin family of antibiotics, which are known to inhibit protein synthesis in both prokaryotic and eukaryotic cells by targeting the ribosome. Blasticidin S has demonstrated activity against a range of microorganisms, including fungi such as Candida albicans and Aspergillus species. As drug resistance continues to be a significant challenge in the treatment of fungal infections, the exploration of novel antifungal agents and their derivatives, such as this compound, is of critical importance.

This guide provides a comprehensive overview of the principles and practices for determining the in vitro antifungal activity of this compound. The methodologies described herein are based on internationally recognized standards for antifungal susceptibility testing and are intended to be adapted for the specific evaluation of this compound.

Mechanism of Action: Protein Synthesis Inhibition

This compound, like its parent compound Blasticidin S, exerts its antifungal effect by inhibiting protein synthesis. This process is crucial for fungal cell growth, replication, and viability. The primary target of blasticidins is the large ribosomal subunit, where they interfere with peptidyl transferase activity, thereby halting the elongation of polypeptide chains.

Protein_Synthesis_Inhibition cluster_fungal_cell Fungal Cell Ribosome Ribosome (A, P, E sites) Peptide Growing Polypeptide Chain Ribosome->Peptide Peptidyl Transfer (Elongation) Inhibition Protein Synthesis Inhibited mRNA mRNA mRNA->Ribosome Translation Initiation tRNA Aminoacyl-tRNA tRNA->Ribosome Binds to A-site Demethylblasticidin_S This compound Demethylblasticidin_S->Ribosome Binds to P-site

Figure 1: Mechanism of action of this compound.

Experimental Protocols for Antifungal Susceptibility Testing

The following protocols are adapted from the CLSI documents M27 (for yeasts) and M38 (for filamentous fungi) and EUCAST guidelines. These should be considered as a starting point and may require optimization for this compound.

Materials
  • This compound (analytical grade)

  • Fungal isolates (quality control strains and clinical isolates)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline or water

  • Vortex mixer

Preparation of Antifungal Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the solubility of the compound and its compatibility with the test medium. If DMSO is used, the final concentration in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungal isolates.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Prepare serial twofold dilutions of the stock solution in the test medium (RPMI-1640) to achieve the desired final concentration range for testing.

Inoculum Preparation

For Yeasts (e.g., Candida species):

  • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the optical density should be between 0.08 and 0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

For Filamentous Fungi (e.g., Aspergillus species):

  • Grow the mold on potato dextrose agar at 35°C for 5-7 days or until adequate sporulation is observed.

  • Harvest the conidia by gently scraping the surface of the colony with a sterile, wetted cotton swab or by flooding the plate with sterile saline containing 0.05% Tween 80.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL by counting with a hemocytometer or by spectrophotometric methods.

Broth Microdilution Assay
  • Dispense 100 µL of the appropriate dilutions of this compound into the wells of a 96-well microtiter plate.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control well (containing inoculum but no drug) and a sterility control well (containing medium only).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for most molds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control. For yeasts, this is typically a ≥50% reduction in turbidity as determined visually or spectrophotometrically. For filamentous fungi, the endpoint is the lowest concentration that shows no visible growth.

Antifungal_Susceptibility_Workflow A Prepare this compound Stock Solution and Dilutions C Dispense Drug Dilutions into 96-well Plate A->C B Prepare Fungal Inoculum (Yeast or Mold) D Add Fungal Inoculum to Wells B->D C->D E Incubate at 35°C D->E F Read and Record Results (Visual or Spectrophotometric) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Figure 2: Experimental workflow for antifungal susceptibility testing.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized in a clear and structured format to allow for easy comparison. The following table provides a template for presenting MIC data for this compound against a panel of fungal isolates.

Table 1: In Vitro Antifungal Activity of Blasticidin S Derivatives Against Various Fungal Species

Fungal SpeciesCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansBlasticidin S---[1]
Aspergillus nigerBlasticidin S>100>100>100[2]
Saccharomyces cerevisiaeBlasticidin S12.512.512.5[2]
Aspergillus flavusBlasticidin S---[2]
Candida albicansBlasticidin S ester derivativesNo activity observed--[3]

Note: Specific MIC values for this compound are not widely published. The data presented here for Blasticidin S and its derivatives are for illustrative purposes and to provide context for the expected activity. Researchers should generate and report their own data for this compound.

Conclusion

This technical guide provides a standardized approach for the in vitro antifungal susceptibility testing of this compound. By following these adapted, internationally recognized protocols, researchers can generate reliable and reproducible data to evaluate the antifungal spectrum and potency of this compound. The systematic collection and reporting of such data are essential for the preclinical assessment of this compound as a potential new antifungal agent. Further studies are warranted to establish a comprehensive antifungal profile and to explore the in vivo efficacy of this promising molecule.

References

Preliminary Cytotoxicity Studies of Demethylblasticidin S: A Methodological and Conceptual Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylblasticidin S, a nucleoside antibiotic, is a derivative of the well-known protein synthesis inhibitor, Blasticidin S. While Blasticidin S is recognized for its potent biological activity, including its cytotoxicity which makes it a common selection agent in molecular biology, specific data on the cytotoxic effects of this compound against cancer cell lines remains limited in publicly available scientific literature. This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on this compound. It outlines detailed experimental protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression. Furthermore, this document presents conceptual signaling pathways and experimental workflows as visual diagrams to guide researchers in investigating the potential anticancer mechanisms of this compound.

Introduction

Blasticidin S is a peptidyl nucleoside antibiotic isolated from Streptomyces griseochromogenes that inhibits protein synthesis in both prokaryotic and eukaryotic cells. Its demethylated analog, this compound, is an intermediate in the biosynthetic pathway of Blasticidin S. Given the known cytotoxic nature of Blasticidin S, it is plausible that this compound may also possess cytotoxic properties. Preliminary cytotoxicity studies are crucial to determine the potential of this compound as an anticancer agent and to elucidate its mechanism of action. This guide details the necessary experimental procedures and conceptual frameworks for such an investigation.

Data Presentation: Hypothetical Cytotoxicity Data

While specific experimental data for this compound is not currently available, the following tables illustrate how quantitative data from cytotoxicity and cell cycle analysis would be presented. These tables serve as templates for researchers to populate with their own experimental findings.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical CancerData to be determined
A549Lung CarcinomaData to be determined
JurkatT-cell LeukemiaData to be determined
HCT116Colon CancerData to be determined

Table 2: Effect of this compound on Cell Cycle Distribution in a Hypothetical Cancer Cell Line (e.g., HeLa) after 24h Treatment (Hypothetical Data)

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)Data to be determinedData to be determinedData to be determined
IC25Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
IC75Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.

Mandatory Visualizations

Experimental Workflow Diagrams

Experimental_Workflow_Cytotoxicity cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis A Cancer Cell Lines B Treatment with This compound (Serial Dilutions) A->B C 48h Incubation B->C D MTT Assay C->D E IC50 Determination D->E F Treatment at IC50 G 24h Incubation F->G H Annexin V/PI Staining G->H I Flow Cytometry H->I J Quantification of Apoptotic Cells I->J K Treatment at Various Conc. L 24h Incubation K->L M Propidium Iodide Staining L->M N Flow Cytometry M->N O Cell Cycle Phase Distribution N->O

Caption: General experimental workflow for preliminary cytotoxicity assessment.

Conceptual Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that this compound might modulate to induce apoptosis and cell cycle arrest. These are conceptual and would need to be validated through further experiments, such as Western blotting for key proteins in these pathways.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Demethyl_S This compound Death_Receptor Death Receptors (e.g., Fas, TNFR) Demethyl_S->Death_Receptor Induces Ligand or Receptor Expression? Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Demethyl_S->Bcl2_family Modulates Expression? Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Regulates Permeability Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Formation Caspase9->Caspase3 Activation

Caption: Potential apoptosis signaling pathways modulated by this compound.

Cell_Cycle_Arrest_Pathway cluster_regulation Cell Cycle Regulation Demethyl_S This compound p53 p53 Demethyl_S->p53 Activation? p21 p21 p53->p21 Upregulation CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B) p21->CDK_Cyclin Inhibition Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest G1_S_transition G1/S Transition CDK_Cyclin->G1_S_transition Promotes G2_M_transition G2/M Transition CDK_Cyclin->G2_M_transition Promotes

Introduction to Blasticidin S and Demethylblasticidin S

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Demethylblasticidin S and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key biosynthetic precursor to the peptidyl nucleoside antibiotic blasticidin S. It details the biosynthesis of this compound, the semisynthetic derivatization of its parent compound to generate novel antibiotic leads, and the biological activities of these derivatives. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and antibiotic drug development.

Blasticidin S is a potent peptidyl nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1] It functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, making it a valuable tool in molecular biology as a selection agent.[1] However, its general cytotoxicity has limited its therapeutic applications.[2] The unique structure of blasticidin S, characterized by a cytosyl 2′,3′-unsaturated-4′-aminoacyl-4′-deoxyhexopyranose core, has made it and its analogues attractive scaffolds for the development of new antibiotics with potentially novel mechanisms of action.[1][2]

This compound is the immediate precursor to blasticidin S in its biosynthetic pathway.[1][3] Recent research has focused on the derivatization of the blasticidin S scaffold to enhance its antibacterial potency and selectivity, offering a promising avenue for developing new drugs to combat antimicrobial resistance.[2][4][5] This guide will explore the synthesis, biological activity, and experimental protocols related to these important natural product derivatives.

Biosynthesis of this compound

The formation of this compound is a key step in the biosynthesis of blasticidin S. The pathway involves a series of enzymatic reactions starting from cytosylglucuronic acid. A crucial step is the ATP-dependent amidation of cytosinine with β-arginine, catalyzed by the ATP-grasp ligase BlsI, to yield this compound.[1]

Biosynthesis_of_Demethylblasticidin_S cluster_pathway Biosynthetic Pathway CGA Cytosylglucuronic Acid BlsE_prod BlsE Product (6) CGA->BlsE_prod BlsE (Dehydration) Cytosinine Cytosinine (9) BlsE_prod->Cytosinine BlsH (Reductive Amination) DBS This compound (7) Cytosinine->DBS BlsI (ATP-Grasp Ligase) (Amidation) beta_Arg β-Arginine (8) beta_Arg->DBS Synthesis_Workflow cluster_workflow Derivative Synthesis and Evaluation Workflow BS Blasticidin S (1) Protection Protection Strategy (e.g., Boc protection) BS->Protection Protected_BS Protected Blasticidin S Protection->Protected_BS Derivatization Derivatization (Amidation / Esterification) Protected_BS->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Purification Purification (e.g., HPLC) Derivatives->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Assays Characterization->Bio_Assay SAR SAR Analysis Bio_Assay->SAR Mechanism_of_Action cluster_ribosome Protein Synthesis Inhibition Ribosome Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Translation Inhibition Translation Stalled Ribosome->Inhibition Leads to mRNA mRNA Termination Termination Codon ReleaseFactor Release Factor 1 Termination->ReleaseFactor Recruits ReleaseFactor->Ribosome Binds to A-site Derivative Blasticidin S Derivative Derivative->Ribosome Binds & Traps Complex

References

Methodological & Application

Application Notes and Protocols for the Purification of Demethylblasticidin S using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylblasticidin S, a nucleoside antibiotic and an analog of Blasticidin S, holds significant interest in drug discovery and development due to its potential biological activities. Efficient purification of this compound is critical for accurate downstream applications, including structural elucidation, activity screening, and formulation development. High-performance liquid chromatography (HPLC) offers a powerful and versatile platform for the purification of antibiotics from complex mixtures such as fermentation broths or synthetic reaction media.[1][2][3][4][5] This document provides detailed application notes and protocols for two primary HPLC-based methods for the purification of this compound: Reversed-Phase HPLC and Ion-Exchange HPLC.

Purification Strategies

The selection of an appropriate HPLC method depends on the physicochemical properties of this compound and the nature of the impurities to be removed. As a polar molecule, both reversed-phase and ion-exchange chromatography are viable and complementary techniques.

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity.[2][4] While this compound is polar, RP-HPLC can be effectively utilized with appropriate column and mobile phase selection to separate it from less polar or more hydrophobic impurities.[3]

  • Ion-Exchange HPLC (IEX-HPLC): This method separates molecules based on their net charge at a given pH.[6][7][8] Given that this compound contains ionizable functional groups, IEX-HPLC is a highly effective method for its purification, particularly for removing impurities with different charge characteristics.[7][9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol outlines a general approach for the purification of this compound using a C18 reversed-phase column. Optimization of the gradient and mobile phase composition may be required based on the specific impurity profile of the sample.

Workflow for RP-HPLC Purification

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Analysis Sample Crude this compound Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column C18 Column Inject->Column Elution Gradient Elution Column->Elution Detection UV Detection (e.g., 210 nm) Elution->Detection Collect Collect Fractions Detection->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure this compound Lyophilize->Pure cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_collection cluster_collection IEX_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Post-Purification Sample Crude this compound Dissolve Dissolve in Low Salt Buffer Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Load Sample Filter->Inject Column Cation Exchange Column Inject->Column Elution Salt Gradient Elution Column->Elution Detection UV Detection (e.g., 210 nm) Elution->Detection Collect Collect Fractions Detection->Collect Desalt Desalt Fractions (e.g., RP-SPE) Collect->Desalt Analyze Purity Analysis (Analytical HPLC) Desalt->Analyze Lyophilize Lyophilize Analyze->Lyophilize Pure Pure this compound Lyophilize->Pure cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_collection cluster_collection

Caption: Workflow for this compound purification by IEX-HPLC.

Materials and Reagents:

  • Crude this compound sample

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Sodium chloride (NaCl)

  • Strong cation exchange preparative HPLC column

  • 0.22 µm syringe filters

Instrumentation:

  • Preparative HPLC system with gradient capability and UV detector

  • Analytical HPLC system

  • Fraction collector

  • Solid-phase extraction (SPE) cartridges for desalting

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Prepare Mobile Phase A by dissolving sodium phosphate to a concentration of 20 mM and adjusting the pH to 6.0.

    • Dissolve the crude this compound sample in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Mobile Phase A: 20 mM sodium phosphate, pH 6.0

    • Mobile Phase B: 20 mM sodium phosphate, 1.0 M NaCl, pH 6.0

    • Column: Strong cation exchange preparative column

    • Flow Rate: 4.0 mL/min

    • Detection: UV at 210 nm

    • Gradient Program:

      • 0-10 min: 0% B (binding and wash)

      • 10-40 min: 0% to 50% B (linear gradient elution)

      • 40-45 min: 50% to 100% B (column strip)

      • 45-50 min: 100% B (hold)

      • 50-55 min: 100% to 0% B (re-equilibration)

      • 55-65 min: 0% B (hold)

  • Fraction Collection and Desalting:

    • Load the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the eluted peaks.

    • Desalt the fractions containing the target compound using reversed-phase solid-phase extraction (RP-SPE) or dialysis.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the desalted fractions using RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified product.

Data Presentation

The following tables are examples of how to present the quantitative data from the purification experiments.

Table 1: Summary of RP-HPLC Purification of this compound

StepTotal Amount (mg)Purity (%)Recovery (%)
Crude Sample50045100
Pooled Fractions20598.591.1

Table 2: Comparison of HPLC Purification Methods

ParameterRP-HPLCIEX-HPLC
Column Type C18Strong Cation Exchange
Mobile Phase Water/ACN with TFAPhosphate buffer with NaCl gradient
Typical Purity >98%>97%
Typical Recovery ~91%~88%
Primary Impurities Removed Less polar compoundsNeutral and anionic compounds

Conclusion

The protocols described provide robust starting points for the purification of this compound. For optimal results, it is recommended to perform small-scale analytical runs to tailor the gradient and mobile phase conditions to the specific sample matrix before scaling up to preparative purification. A combination of both reversed-phase and ion-exchange chromatography in a multi-step purification strategy can be employed to achieve very high purity levels required for demanding applications.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Demethylblasticidin S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylblasticidin S is a peptidyl nucleoside antibiotic and a key biosynthetic precursor to Blasticidin S, a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Accurate and sensitive detection and quantification of this compound are crucial for research in antibiotic biosynthesis, the development of novel antimicrobial agents, and for quality control in fermentation and purification processes. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Molecular Information

ParameterValue
Chemical Formula C₁₆H₂₄N₈O₅
Molecular Weight 408.41 g/mol
Monoisotopic Mass 408.1870 g/mol
Structure A peptidyl nucleoside composed of a cytosine base, a pyranose sugar ring, and a β-arginine side chain.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate LC-MS/MS analysis and to minimize matrix effects.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • Microcentrifuge tubes

Protocol for Extraction from Fermentation Broth:

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.

  • Collect the supernatant.

  • To 1 mL of the supernatant, add 3 mL of cold methanol.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 1 mL of 5% acetonitrile in water with 0.1% formic acid.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Data Acquisition Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS

Quantitative Data

The following table summarizes the key mass-to-charge ratios (m/z) for the detection and quantification of this compound. The parent ion corresponds to the protonated molecule [M+H]⁺. The fragment ions are characteristic product ions observed upon collision-induced dissociation (CID).

CompoundParent Ion [M+H]⁺ (m/z)Fragment Ions (m/z)
This compound409236, 194, 158

Data derived from the analysis of Blasticidin S biosynthesis intermediates.[3]

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sp1 Fermentation Broth sp2 Centrifugation sp1->sp2 sp3 Supernatant Collection sp2->sp3 sp4 Protein Precipitation (Methanol) sp3->sp4 sp5 Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 sp7 Filtration sp6->sp7 lc Liquid Chromatography (C18 Column) sp7->lc ms Mass Spectrometry (ESI+) lc->ms data Data Acquisition (MRM / ddMS2) ms->data quant Quantification data->quant ident Identification data->ident signaling_pathway cluster_ribosome Ribosome P_site P-site PTC Peptidyl Transferase Center P_site->PTC A_site A-site A_site->PTC Protein Protein Synthesis (Termination) PTC->Protein mRNA mRNA tRNA Peptidyl-tRNA tRNA->P_site ReleaseFactor Release Factor (e.g., eRF1) ReleaseFactor->A_site DBS This compound (as Blasticidin S) DBS->PTC Inhibition Inhibition Inhibition->Protein Blocked Blocked

References

Application Notes and Protocols for Using Blasticidin S in Cell Culture Selection Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Demethylblasticidin S: Information specifically detailing the use of this compound as a selection agent in cell culture is limited in publicly available scientific literature. This compound is known as a precursor in the biosynthesis of Blasticidin S. The following application notes and protocols are for Blasticidin S, a widely used and well-documented selection antibiotic. It is possible that the principles and protocols are similar, but researchers should empirically determine the optimal conditions if using this compound.

Introduction

Blasticidin S is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes. It is an effective selection agent for both prokaryotic and eukaryotic cells. Its mechanism of action involves the inhibition of protein synthesis by interfering with peptide bond formation in the ribosome.[1][2] This leads to cell death in non-resistant cells, allowing for the selection of cells that have been successfully transfected or transduced with a vector containing a blasticidin resistance gene.

The most common resistance genes are bsr (from Bacillus cereus) and BSD (from Aspergillus terreus).[2][3][4] These genes encode for blasticidin S deaminase, an enzyme that converts Blasticidin S into a non-toxic deaminohydroxy derivative.[2][3][5]

Mechanism of Action & Resistance

The selection process relies on the expression of a resistance gene that allows cells to survive in the presence of Blasticidin S.

cluster_0 Non-Resistant Cell cluster_1 Resistant Cell Blasticidin_S Blasticidin S Ribosome Ribosome Blasticidin_S->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death Blasticidin_S_Resistant Blasticidin S Inactive_Blasticidin Inactive Metabolite Blasticidin_S_Resistant->Inactive_Blasticidin BSD_Gene bsr or BSD gene Blasticidin_S_Deaminase Blasticidin S Deaminase BSD_Gene->Blasticidin_S_Deaminase Encodes Blasticidin_S_Deaminase->Blasticidin_S_Resistant Inactivates Ribosome_Resistant Ribosome Protein_Synthesis_Resistant Normal Protein Synthesis Ribosome_Resistant->Protein_Synthesis_Resistant Cell_Survival Cell Survival Protein_Synthesis_Resistant->Cell_Survival

Diagram 1: Mechanism of Blasticidin S action and resistance.

Quantitative Data Summary

The effective concentration of Blasticidin S varies depending on the cell type. It is crucial to determine the optimal concentration for each cell line empirically.

Cell TypeRecommended Concentration RangeReference
Mammalian Cells2 - 10 µg/mL[3][6]
Yeast25 - 300 µg/mL[3]
E. coli50 - 100 µg/mL (in low salt LB)[1][3]

Note on E. coli Selection: The salt concentration of the LB medium should not exceed 5 g/L (90mM), and the pH should be around 8.0 for optimal Blasticidin S activity.[1][7]

Experimental Protocols

Protocol 1: Preparation of Blasticidin S Stock Solution
  • Reconstitution: Dissolve Blasticidin S HCl powder in sterile, nuclease-free water to a final concentration of 10 mg/mL.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage (up to 8 weeks) or at 4°C for short-term storage (up to 2 weeks).[7] Medium containing Blasticidin S can be stored at 4°C for up to two weeks.[3][6]

Start Blasticidin S HCl Powder Dissolve Dissolve in sterile water (10 mg/mL) Start->Dissolve Filter Filter-sterilize (0.22 µm) Dissolve->Filter Aliquot Aliquot into single-use volumes Filter->Aliquot Store Store at -20°C (long-term) or 4°C (short-term) Aliquot->Store End Ready-to-use Stock Solution Store->End

Diagram 2: Workflow for preparing Blasticidin S stock solution.
Protocol 2: Determining the Optimal Blasticidin S Concentration (Kill Curve)

It is essential to determine the minimum concentration of Blasticidin S that kills all non-transfected cells within a reasonable timeframe (typically 7-10 days).

  • Cell Plating: Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth without reaching confluency (e.g., 5 x 10^4 cells/well).[7]

  • Incubation: Incubate the cells overnight to allow for attachment.

  • Addition of Blasticidin S: The next day, replace the medium with fresh medium containing a range of Blasticidin S concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL for mammalian cells).[6]

  • Monitoring: Observe the cells daily for signs of cytotoxicity and cell death.

  • Medium Change: Replace the selective medium every 3-4 days.[6][7]

  • Determination of Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within 7-10 days.

Start Plate parental cells in 24-well plate Incubate Incubate overnight Start->Incubate Add_Blasticidin Add varying concentrations of Blasticidin S Incubate->Add_Blasticidin Monitor Monitor cells daily (7-10 days) Add_Blasticidin->Monitor Change_Medium Replace selective medium every 3-4 days Monitor->Change_Medium Determine_Concentration Determine lowest concentration for 100% cell death Monitor->Determine_Concentration Change_Medium->Monitor End Optimal Blasticidin S Concentration Determine_Concentration->End

Diagram 3: Experimental workflow for a kill curve assay.
Protocol 3: Generating Stable Cell Lines with Blasticidin S Selection

  • Transfection/Transduction: Introduce the vector containing your gene of interest and the blasticidin resistance gene (bsr or BSD) into the target cells using your preferred method.

  • Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

  • Initiation of Selection: After the recovery period, passage the cells and re-plate them in fresh medium containing the pre-determined optimal concentration of Blasticidin S.

  • Selection Period: Continue to culture the cells in the selective medium, replacing it every 3-4 days. Most non-resistant cells should die within the first week.

  • Colony Formation: Resistant cells will begin to form visible colonies over the next 1-2 weeks.

  • Isolation of Clones: Once colonies are large enough, they can be isolated using cloning cylinders or by limiting dilution.

  • Expansion: Expand the isolated clones in selective medium to generate stable cell lines.

  • Verification: Verify the integration and expression of your gene of interest in the stable cell lines.

Start Transfect/Transduce cells with vector Recover Recover for 24-48 hours in non-selective medium Start->Recover Select Apply Blasticidin S (optimal concentration) Recover->Select Culture Culture for 1-2 weeks, replacing medium every 3-4 days Select->Culture Isolate Isolate resistant colonies Culture->Isolate Expand Expand clonal populations Isolate->Expand Verify Verify gene expression Expand->Verify End Stable Cell Line Verify->End

Diagram 4: General workflow for stable cell line generation.

Troubleshooting

  • No resistant colonies:

    • Transfection efficiency may be low: Optimize your transfection protocol.

    • Blasticidin S concentration may be too high: Re-evaluate the kill curve.

    • The resistance gene may not be expressed properly: Check your vector integrity and promoter activity.

  • High background of non-resistant cells:

    • Blasticidin S concentration may be too low: Increase the concentration.

    • Blasticidin S may have degraded: Use fresh stock solution. Ensure the pH of the medium is not above 7.0.[3]

  • Toxicity in resistant cells:

    • Some cell lines may be sensitive to the overexpression of the blasticidin resistance gene itself.[5] If this is suspected, try to use a weaker promoter to drive the expression of the resistance gene.

References

Determining the Minimum Inhibitory Concentration (MIC) of Demethylblasticidin S: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylblasticidin S is an antifungal antibiotic synthesized by Streptomyces griseochromogenes. It is a precursor in the biosynthesis of Blasticidin S, a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes.[1] Understanding the Minimum Inhibitory Concentration (MIC) of this compound is crucial for evaluating its potential as an antimicrobial agent, guiding further research, and informing drug development strategies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1]

This document provides detailed protocols for determining the MIC of this compound against various microorganisms. While specific quantitative MIC data for this compound is not extensively available in public literature, the following protocols, based on established methodologies, will enable researchers to generate this critical data.

Data Presentation

Quantitative data from MIC determination experiments should be summarized in a clear and structured format to facilitate comparison and analysis. Below is a template table for presenting your experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDMIC (µg/mL)Method
[Example: Candida albicans][Example: ATCC 90028][Enter Value]Broth Microdilution
[Enter Microorganism][Enter Strain ID][Enter Value]Broth Microdilution
[Enter Microorganism][Enter Strain ID][Enter Value]Broth Microdilution
[Enter Microorganism][Enter Strain ID][Enter Value]Agar Dilution

Experimental Protocols

The following are detailed methodologies for determining the MIC of this compound. The broth microdilution method is widely used and recommended for its efficiency and scalability.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for antifungal susceptibility testing.[2][3][4]

Materials:

  • This compound (stock solution of known concentration)

  • Test microorganism (e.g., fungal or bacterial strain)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)[2]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected efficacy and can be adjusted in subsequent experiments. A typical range might be 0.03 to 64 µg/mL.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for bacteria and 1-5 x 10^5 CFU/mL for fungi.

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include a positive control well (inoculum without this compound) and a negative control well (broth medium only).

  • Incubation:

    • Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 24-48 hours for most fungi).[2]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound that shows no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth. The MIC is often defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the positive control.[3]

Signaling Pathway and Mechanism of Action

This compound is a precursor to Blasticidin S, a known inhibitor of protein synthesis. It is highly probable that this compound shares a similar mechanism of action, targeting the ribosome. Blasticidin S binds to the P-site of the large ribosomal subunit, thereby inhibiting peptide bond formation.[5][6] This action effectively halts the elongation phase of protein synthesis, leading to cell death.

protein_synthesis_inhibition cluster_ribosome Ribosome P_site P-site A_site A-site Peptide_bond Peptide Bond Formation P_site->Peptide_bond E_site E-site A_site->Peptide_bond tRNA_peptide Peptidyl-tRNA tRNA_peptide->P_site tRNA_aminoacyl Aminoacyl-tRNA tRNA_aminoacyl->A_site mRNA mRNA Demethylblasticidin_S This compound Demethylblasticidin_S->P_site Inhibition Inhibition

Caption: Inhibition of Protein Synthesis by this compound.

The diagram above illustrates the proposed mechanism of action for this compound. By binding to the P-site of the ribosome, it is hypothesized to block the peptidyl-tRNA, thereby preventing the formation of a peptide bond with the incoming aminoacyl-tRNA in the A-site. This leads to the cessation of protein synthesis.

Experimental Workflow

A logical workflow is essential for efficiently determining the MIC of this compound and characterizing its activity.

experimental_workflow start Start prep_compound Prepare this compound Stock and Dilutions start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read_results Read and Record MIC Values incubate->read_results analyze Analyze Data and Compare with Controls read_results->analyze end End analyze->end

Caption: Workflow for MIC Determination.

This workflow diagram outlines the key steps from preparation to data analysis for a successful MIC determination experiment. Following a standardized procedure is critical for obtaining reproducible and reliable results.

References

Application Notes and Protocols for In Vitro Translation Inhibition Assay Using Demethylblasticidin S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylblasticidin S, a nucleoside antibiotic, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic systems. It is structurally related to Blasticidin S and is presumed to share a similar mechanism of action by targeting the peptidyl transferase center on the large ribosomal subunit. This interference inhibits both the elongation and termination phases of translation.[1][2] The ability to quantitatively assess the inhibitory effect of compounds like this compound on translation is crucial for drug discovery and molecular biology research.

This document provides detailed protocols for an in vitro translation (IVT) inhibition assay using a luciferase reporter system. This cell-free assay offers a rapid and sensitive method to determine the potency of translational inhibitors, making it suitable for high-throughput screening.[3][4]

Mechanism of Action

This compound, like its counterpart Blasticidin S, is understood to inhibit protein synthesis by binding to the P-site of the large ribosomal subunit.[5] This binding event is thought to trap the tRNA in a deformed conformation, thereby sterically hindering the accommodation of release factors and interfering with peptide bond formation.[1][5] This dual inhibition of both elongation and termination makes it a powerful tool for studying the translation process and for the development of novel therapeutic agents.

Data Presentation

The following table summarizes the inhibitory activity of Blasticidin S, a closely related compound to this compound, in a mammalian in vitro translation system. This data is derived from a luciferase-based assay and provides an expected range of activity for this compound.

CompoundAssay SystemReporterIC50Reference
Blasticidin SRabbit Reticulocyte LysateLuciferase~50-100 nM (estimated)[6]

Note: The IC50 value is estimated from the dose-response curve presented in the referenced literature. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

This section outlines the protocol for an in vitro translation inhibition assay using a commercially available rabbit reticulocyte lysate system and a luciferase reporter mRNA.

Materials and Reagents
  • Rabbit Reticulocyte Lysate (RRL) System: Commercially available kits (e.g., Promega, Thermo Fisher Scientific).

  • Luciferase Reporter mRNA: Capped and polyadenylated Firefly luciferase mRNA.

  • This compound: Stock solution of known concentration, dissolved in nuclease-free water or a compatible solvent.

  • Amino Acid Mixture: Complete mixture minus methionine or leucine, depending on the desired labeling method if used.

  • RNase Inhibitor: To prevent RNA degradation.

  • Nuclease-Free Water.

  • Luciferase Assay Reagent: For the detection of luciferase activity.

  • White, Opaque 96-well or 384-well plates: For luminescence measurements.

  • Luminometer: For quantifying light output.

Experimental Workflow Diagram

G prep Prepare Reagents - RRL - Luciferase mRNA - this compound dilutions setup Set up IVT Reactions - Add RRL, mRNA, Amino Acids, RNase Inhibitor - Add this compound or vehicle control prep->setup incubate Incubate Reactions (e.g., 90 min at 30°C) setup->incubate add_luc Add Luciferase Assay Reagent incubate->add_luc measure Measure Luminescence add_luc->measure analyze Data Analysis - Normalize to control - Plot dose-response curve - Calculate IC50 measure->analyze

Caption: Workflow for the in vitro translation inhibition assay.

Step-by-Step Protocol
  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in nuclease-free water. The final concentrations in the assay should typically range from nanomolar to micromolar to determine the full dose-response curve.

  • In Vitro Translation Reaction Setup:

    • Thaw all components of the RRL system on ice.

    • In a nuclease-free microcentrifuge tube, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, RNase inhibitor, and luciferase reporter mRNA according to the manufacturer's instructions.

    • Aliquot the master mix into the wells of a 96-well or 384-well plate.

    • Add the appropriate volume of the this compound dilutions or vehicle control (nuclease-free water) to each well. Ensure the final volume of the inhibitor/vehicle is consistent across all wells (e.g., 1-2 µL).

    • Gently mix the contents of each well.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes. This incubation period allows for the translation of the luciferase mRNA into functional protein.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a no-mRNA control) from all experimental wells.

    • Normalize the luminescence signal of the this compound-treated wells to the vehicle-treated control wells (representing 100% translation).

    • Plot the normalized translation activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway

The process of eukaryotic translation is tightly regulated by a complex network of signaling pathways that respond to various cellular cues such as growth factors, nutrients, and stress. A key regulatory hub is the mTOR (mammalian target of rapamycin) pathway, which, when activated, promotes translation initiation. This compound acts downstream of these signaling pathways, directly targeting the ribosomal machinery.

Eukaryotic Translation Initiation Pathway Diagram

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 | EIF4E eIF4E EIF4EBP1->EIF4E | EIF4F eIF4F Complex Assembly EIF4E->EIF4F Translation Translation Initiation EIF4F->Translation Ribosome 40S Ribosomal Subunit Ribosome->Translation mRNA mRNA mRNA->Translation Ribosome_complex 80S Ribosome (Elongation & Termination) Translation->Ribosome_complex DBS This compound DBS->Ribosome_complex Inhibits

Caption: Simplified eukaryotic translation pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for Blasticidin S Resistance Gene (bsr) Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S is a potent peptidyl nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Its mechanism of action involves binding to the ribosomal P-site, which in turn slows down and prevents peptide bond formation.[2] Resistance to Blasticidin S is conferred by the blasticidin S resistance (bsr) gene, originally isolated from Bacillus cereus.[2][4] The bsr gene encodes a deaminase that converts Blasticidin S to a non-toxic deaminohydroxy derivative, allowing for the selection of cells that have been successfully transfected with a plasmid carrying the bsr gene.[1][5]

Note on Demethylblasticidin S: this compound is a precursor in the biosynthesis of Blasticidin S. While chemically related, commercially available selection reagents and established protocols utilize Blasticidin S hydrochloride. The information herein pertains to the use of Blasticidin S for selection of cells expressing the bsr gene.

Data Summary

The effective concentration of Blasticidin S for selection varies depending on the cell type. It is crucial to determine the optimal concentration for each cell line empirically by performing a kill curve.

Organism/Cell Type Selection Agent Recommended Concentration Range Reference
Mammalian CellsBlasticidin S HCl2 - 20 µg/mL[6]
Escherichia coliBlasticidin S HCl50 - 100 µg/mL[6][7]
YeastBlasticidin S HCl25 - 300 µg/mL[5]

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of Blasticidin S action and the resistance conferred by the bsr gene product.

Mechanism of Blasticidin S Action and bsr Resistance cluster_0 Susceptible Cell cluster_1 Resistant Cell (bsr+) Blasticidin S_in Blasticidin S Ribosome_S Ribosome Blasticidin S_in->Ribosome_S Binds to P-site Protein_Synthesis_S Protein Synthesis Ribosome_S->Protein_Synthesis_S Inhibits Apoptosis_S Cell Death Protein_Synthesis_S->Apoptosis_S Leads to Blasticidin S_in_R Blasticidin S BSR_deaminase Blasticidin S Deaminase Blasticidin S_in_R->BSR_deaminase Substrate bsr_gene bsr gene bsr_gene->BSR_deaminase Expresses Inactive_Blasticidin Inactive Metabolite BSR_deaminase->Inactive_Blasticidin Deaminates Ribosome_R Ribosome Protein_Synthesis_R Normal Protein Synthesis Ribosome_R->Protein_Synthesis_R Cell_Survival Cell Survival & Proliferation Protein_Synthesis_R->Cell_Survival

Caption: Blasticidin S inhibits protein synthesis, leading to cell death. The bsr gene product, Blasticidin S Deaminase, inactivates Blasticidin S, enabling cell survival.

Experimental Protocols

Preparation of Blasticidin S Stock Solution
  • Reconstitution: Prepare a 10 mg/mL stock solution of Blasticidin S HCl by dissolving it in sterile, nuclease-free water.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 8 weeks or at 4°C for up to 2 weeks.[6]

Determination of Optimal Blasticidin S Concentration (Kill Curve) for Mammalian Cells

It is essential to determine the minimum concentration of Blasticidin S that effectively kills non-transfected cells for each specific cell line.

Kill Curve Experimental Workflow Start Start Seed_Cells Seed parental cells in a multi-well plate (e.g., 24-well) at ~25% confluency. Start->Seed_Cells Incubate_Overnight Incubate overnight to allow for cell adherence. Seed_Cells->Incubate_Overnight Add_Blasticidin Replace media with fresh media containing a range of Blasticidin S concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL). Incubate_Overnight->Add_Blasticidin Incubate_and_Monitor Incubate and monitor cells daily for signs of cytotoxicity. Add_Blasticidin->Incubate_and_Monitor Replenish_Media Replenish selective media every 3-4 days. Incubate_and_Monitor->Replenish_Media Evaluate_Viability After 5-7 days, determine the lowest concentration that results in 100% cell death. Incubate_and_Monitor->Evaluate_Viability Replenish_Media->Incubate_and_Monitor Repeat Optimal_Concentration Optimal concentration for selection is identified. Evaluate_Viability->Optimal_Concentration

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Demethylblasticidin S in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Demethylblasticidin S in their fungal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to Blasticidin S?

A1: this compound is a peptidyl nucleoside antibiotic, an intermediate in the biosynthesis of Blasticidin S.[1] Like Blasticidin S, it is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] The primary mechanism of action is the inhibition of the termination step of translation and, to a lesser extent, peptide bond formation by the ribosome.[2][3] This disruption of protein synthesis ultimately leads to cell death.

Q2: My fungal strain has developed resistance to this compound. What are the likely resistance mechanisms?

A2: While specific resistance mechanisms to this compound are not extensively documented, they are likely to overlap with those known for Blasticidin S and other antifungal agents. The primary suspected mechanisms include:

  • Enzymatic Inactivation: The most common resistance mechanism to Blasticidin S is enzymatic inactivation by deaminases.[2][4] Genes such as bsr (from Bacillus cereus) and BSD (from Aspergillus terreus) encode for these deaminases, which convert the antibiotic to a non-toxic form.[2][5][6] It is highly probable that these or similar enzymes can also inactivate this compound.

  • Target Modification: Alterations in the ribosomal binding site of the drug can reduce its affinity and efficacy.[7] Mutations in ribosomal protein genes could lead to a resistant phenotype.

  • Reduced Drug Accumulation: Overexpression of efflux pumps is a common mechanism of multidrug resistance in fungi.[8][9][10] These transporters, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), actively pump the drug out of the cell, preventing it from reaching its ribosomal target.[8]

  • Biofilm Formation: Fungi growing in biofilms are often more resistant to antifungal agents due to restricted drug penetration and altered cellular physiology.[11]

Q3: How can I confirm the mechanism of resistance in my fungal strain?

A3: A systematic approach is required to identify the resistance mechanism. This typically involves a combination of phenotypic and genotypic assays. A general workflow is outlined below.

Troubleshooting Guides

Problem 1: Increased Minimum Inhibitory Concentration (MIC) of this compound for my fungal strain.

Possible Cause 1: Enzymatic Inactivation of the Drug.

  • Troubleshooting Steps:

    • Perform a bioassay with spent media: Grow the resistant strain in liquid culture with this compound. After a period of incubation, remove the fungal cells and test the supernatant for its ability to inhibit the growth of a susceptible strain. If the supernatant has reduced antifungal activity, it suggests the drug has been inactivated.

    • Sequence for known resistance genes: Extract genomic DNA from the resistant strain and perform PCR and sequencing to look for the presence of known blasticidin S resistance genes like bsr or BSD.

    • Gene expression analysis: Use RT-qPCR to determine if the expression of a putative deaminase gene is upregulated in the resistant strain compared to the susceptible parent strain when exposed to the drug.

Possible Cause 2: Target Modification.

  • Troubleshooting Steps:

    • Sequence ribosomal protein genes: Identify the genes encoding for proteins in the 60S ribosomal subunit, a likely target for this class of antibiotics.[7] Sequence these genes in both the resistant and susceptible strains to identify any mutations.

    • In vitro translation assay: Prepare cell-free extracts from both susceptible and resistant strains and measure their protein synthesis activity in the presence of varying concentrations of this compound. A higher tolerance in the extract from the resistant strain suggests a modification in the translational machinery.

Possible Cause 3: Overexpression of Efflux Pumps.

  • Troubleshooting Steps:

    • Perform MIC assays with an efflux pump inhibitor: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil, cyclosporin A). A significant reduction in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.[12]

    • Rhodamine 6G accumulation assay: Efflux pumps that confer antifungal resistance often transport fluorescent dyes like Rhodamine 6G. Compare the accumulation of this dye in resistant and susceptible strains. Lower accumulation in the resistant strain is indicative of higher efflux activity.

    • Gene expression analysis: Quantify the expression levels of known efflux pump genes (e.g., from the CDR and MDR families) using RT-qPCR. Upregulation in the resistant strain would support this mechanism.

Data Presentation

Table 1: Hypothetical MIC Values for Investigating Resistance Mechanisms

Fungal StrainTreatment ConditionMIC of this compound (µg/mL)Interpretation
Wild-Type (Susceptible)No additions2.5Baseline susceptibility
Resistant IsolateNo additions80.0High-level resistance
Resistant Isolate+ Efflux Pump Inhibitor (e.g., Verapamil)10.0Suggests efflux pump involvement
Wild-Type + bsr geneNo additions>100.0Confirms enzymatic inactivation confers resistance

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • 96-well microtiter plates

    • Fungal isolate

    • RPMI-1640 medium buffered with MOPS

    • This compound stock solution

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a fungal inoculum suspension and adjust the concentration to 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.

    • Prepare serial two-fold dilutions of this compound in the microtiter plate wells.

    • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no cells).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or by spectrophotometry.

2. Efflux Pump Activity Assay using Rhodamine 6G

  • Materials:

    • Susceptible and resistant fungal strains

    • Phosphate-buffered saline (PBS)

    • Rhodamine 6G

    • Glucose

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Grow fungal cells to mid-log phase, then wash and resuspend in PBS.

    • De-energize the cells by incubating them in PBS without glucose for 1 hour.

    • Add Rhodamine 6G to a final concentration of 10 µM and incubate for 30 minutes to allow for passive uptake.

    • Wash the cells to remove excess dye.

    • Initiate efflux by adding glucose to the cell suspension.

    • Measure the fluorescence of the supernatant or the cells over time. A faster decrease in intracellular fluorescence or a more rapid increase in extracellular fluorescence in the resistant strain indicates higher efflux pump activity.

3. Gene Expression Analysis by RT-qPCR

  • Materials:

    • Susceptible and resistant fungal strains

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., bsr, CDR1, MDR1) and a reference gene (e.g., ACT1)

    • qPCR instrument

  • Procedure:

    • Grow susceptible and resistant strains with and without a sub-inhibitory concentration of this compound.

    • Extract total RNA from the fungal cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for your target and reference genes.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the susceptible strain.

Visualizations

Mechanism_of_Action_and_Resistance cluster_Cell Fungal Cell This compound (Drug) This compound (Drug) Ribosome Ribosome This compound (Drug)->Ribosome Inhibits Protein Synthesis Protein Synthesis Efflux Pump Efflux Pump This compound (Drug)->Efflux Pump Substrate for Deaminase (e.g., BSD) Deaminase (e.g., BSD) This compound (Drug)->Deaminase (e.g., BSD) Substrate for Ribosome->Protein Synthesis Performs Cell Death Cell Death Protein Synthesis->Cell Death Inhibition leads to Cell Growth Cell Growth Protein Synthesis->Cell Growth Efflux Pump->this compound (Drug) Expels Inactive Drug Inactive Drug Deaminase (e.g., BSD)->Inactive Drug Converts to

Caption: Mechanism of this compound and key resistance pathways.

Experimental_Workflow A Resistant Fungal Strain Identified B Determine MIC of this compound A->B C Hypothesize Resistance Mechanism B->C D Enzymatic Inactivation? C->D E Target Modification? C->E F Efflux Pump Upregulation? C->F G Sequence for Deaminase Genes (bsr, BSD) D->G Test H Sequence Ribosomal Protein Genes E->H Test I MIC with Efflux Pump Inhibitors F->I Test L Confirm Resistance Mechanism G->L H->L J Rhodamine 6G Assay I->J K RT-qPCR for Efflux Pump Genes J->K K->L

Caption: Workflow for investigating this compound resistance.

Efflux_Pump_Regulation Drug This compound Stress Cellular Stress Drug->Stress Pump Efflux Pump Protein Drug->Pump Expelled by TF Transcription Factors (e.g., Tac1, Mrr1) Stress->TF Activates Promoter Promoter Region of Efflux Pump Gene TF->Promoter Binds to Gene Efflux Pump Gene (e.g., CDR1, MDR1) mRNA mRNA Gene->mRNA Transcription mRNA->Pump Translation Membrane Cell Membrane Pump->Membrane Inserts into

Caption: Signaling pathway for efflux pump-mediated resistance.

References

Reducing off-target effects of Demethylblasticidin S in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Demethylblasticidin S in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Blasticidin S?

This compound is the direct biosynthetic precursor to Blasticidin S, a potent protein synthesis inhibitor. Given their structural similarity as nucleoside analogs, their mechanism of action and potential off-target effects in mammalian cells are considered to be nearly identical.[1] Both compounds inhibit translation termination, leading to cell death in non-resistant cells.[1]

Q2: What are the potential off-target effects of this compound in mammalian cell culture?

While primarily used for selecting cells expressing a resistance gene, this compound, like its counterpart Blasticidin S, can exert several off-target effects on mammalian cells, especially at suboptimal concentrations. These effects can confound experimental results and include:

  • General Cytotoxicity: Even in resistant cell lines, high concentrations or prolonged exposure can lead to decreased cell viability and proliferation.

  • Mitochondrial Toxicity: As a nucleoside analog, there is a potential for interference with mitochondrial DNA replication and function, which can lead to cellular stress.[2][3][4]

  • Induction of Cellular Stress Pathways: Inhibition of protein synthesis is a significant cellular stressor that can activate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Stress-Activated Protein Kinase (SAPK) pathways.[5][6] This can lead to unintended changes in gene expression and cellular behavior.

  • Alterations in Gene Expression: Beyond the activation of stress responses, global inhibition of protein synthesis can have widespread and unpredictable effects on the cellular proteome.

Q3: How can I be sure that the observed effects in my experiment are due to my gene of interest and not off-target effects of this compound?

To distinguish between the effects of your experimental variable and the off-target effects of the selection antibiotic, it is crucial to include proper controls in your experimental design. An essential control is to treat the parental (non-resistant) cell line with the same concentration of this compound used for your experimental cells. Additionally, comparing your engineered cells to a control cell line expressing only the resistance marker (e.g., from an empty vector) can help isolate the effects of your gene of interest from those of the selection process and the antibiotic itself.

Q4: What is a "kill curve" and why is it important?

A kill curve is a dose-response experiment performed to determine the minimum concentration of a selection antibiotic required to kill all non-resistant cells within a specific timeframe (typically 10-14 days).[7][8] It is a critical first step before starting any selection experiment to ensure that you are using the lowest effective concentration, thereby minimizing potential off-target effects. The optimal concentration can vary significantly between different cell lines.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound for cell line selection and maintenance.

Problem 1: All cells, including the transfected/transduced population, are dying after the addition of this compound.

Possible Cause Troubleshooting Step
Concentration of this compound is too high. Perform a kill curve to determine the optimal concentration for your specific cell line.[9] Do not rely on concentrations reported for other cell types.
Inefficient transfection/transduction. Optimize your transfection or transduction protocol to ensure efficient delivery of the resistance gene. Verify the presence of the resistance gene in your cells using PCR.
Improper handling or storage of this compound. Ensure that the antibiotic stock solution is stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.[9]
The resistance gene is not being expressed. Verify the expression of the blasticidin resistance gene (bsr or BSD) using RT-qPCR or Western blotting. Ensure that the promoter driving the resistance gene is active in your cell line.

Problem 2: Non-transfected/transduced cells are surviving the selection process.

Possible Cause Troubleshooting Step
Concentration of this compound is too low. Re-evaluate your kill curve data. If necessary, perform a new kill curve to confirm the minimum effective concentration.
Degradation of this compound in the culture medium. Replenish the selective medium every 3-4 days to maintain an effective concentration of the antibiotic.[7]
High cell density. Plate cells at a lower density. High cell densities can sometimes lead to the survival of non-resistant cells.
Presence of satellite colonies. After initial selection, it may be necessary to passage the cells and re-plate at a clonal density to isolate pure populations of resistant cells.

Problem 3: Selected cells exhibit altered morphology, reduced growth rate, or other unexpected phenotypes.

Possible Cause Troubleshooting Step
Off-target effects of this compound. Use the lowest effective concentration of the antibiotic as determined by a kill curve. Once a stable cell line is established, consider reducing the concentration of this compound for routine maintenance.
Activation of cellular stress pathways. Minimize exposure to the selection antibiotic where possible. After initial selection, you may be able to culture the cells without the antibiotic for short periods, but this risks the loss of your integrated gene. Periodically re-select the population if necessary.
Insertion of the resistance gene has disrupted an endogenous gene. If possible, generate multiple independent stable clones and characterize them to ensure the observed phenotype is consistent and not due to a random integration event.

Quantitative Data Summary

The working concentration of Blasticidin S (and by extension, this compound) can vary widely depending on the cell type. The following table summarizes typical concentration ranges. It is imperative to determine the optimal concentration for your specific cell line experimentally.

Organism/Cell Type Typical Working Concentration Range (µg/mL) Reference(s)
Mammalian Cells1 - 50[7]
Yeast25 - 300[7]
E. coli50 - 100[7]

Key Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Kill Curve)

This protocol outlines the steps to determine the minimum concentration of this compound required to effectively kill non-resistant cells.

Materials:

  • Parental (non-resistant) cell line

  • Complete cell culture medium

  • This compound stock solution

  • 24-well tissue culture plates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Methodology:

  • Cell Plating: On Day 0, seed the parental cells in a 24-well plate at a density that will not reach confluency during the experiment (e.g., 5 x 10^4 cells per well). Allow cells to adhere overnight.

  • Addition of Antibiotic: On Day 1, prepare a series of dilutions of this compound in complete culture medium. A common starting range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[8]

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control well.

  • Monitoring Cell Viability: Every 2-3 days, observe the cells under a microscope for signs of cytotoxicity (e.g., rounding, detachment, debris).

  • Replenish the selective medium every 3-4 days.[7]

  • Endpoint Analysis: After 10-14 days, assess the viability in each well. The lowest concentration that results in complete cell death is the optimal concentration to use for your selection experiments. Cell viability can be assessed qualitatively by microscopy or quantitatively using a trypan blue exclusion assay.

Protocol 2: Validating Experimental Results in the Presence of a Selection Antibiotic

This protocol provides a framework for designing experiments to minimize the confounding influence of this compound's off-target effects.

Materials:

  • Parental (non-resistant) cell line

  • Stable cell line expressing your gene of interest and the resistance marker

  • Control stable cell line expressing only the resistance marker (e.g., from an empty vector)

  • Complete cell culture medium with and without the optimal concentration of this compound

Methodology:

  • Experimental Setup: Design your experiment to include the following groups:

    • Group A (Experimental): Your stable cell line expressing the gene of interest, cultured in medium containing this compound.

    • Group B (Empty Vector Control): The control stable cell line expressing only the resistance marker, cultured in medium containing this compound. This group controls for effects of the vector, the selection process, and the antibiotic.

    • Group C (Parental Control - Untreated): The parental cell line cultured in medium without this compound. This serves as a baseline for normal cell behavior.

    • (Optional) Group D (Parental Control - Treated): The parental cell line cultured in medium with this compound. This helps to observe the direct cytotoxic effects of the antibiotic.

  • Execution: Perform your experiment (e.g., drug treatment, gene expression analysis) on all groups in parallel.

  • Data Analysis:

    • Compare the results from Group A and Group B to determine the specific effects of your gene of interest, as both groups are exposed to the same potential off-target effects of the antibiotic.

    • Use Group C as your reference for the normal physiological state of the cells.

    • Differences between Group B and Group C can indicate the extent of the off-target effects of this compound and the stable expression of the resistance marker.

Visualizations

G Mechanism of Action of this compound cluster_cell Mammalian Cell DBS This compound Ribosome Ribosome DBS->Ribosome Binds to Translation Protein Synthesis (Translation) DBS->Translation Inhibits Ribosome->Translation Mediates Proteins Functional Proteins Translation->Proteins Apoptosis Apoptosis / Cell Death Translation->Apoptosis Inhibition leads to

Caption: On-target mechanism of this compound leading to cell death.

G Troubleshooting Workflow for High Cell Death Start High Cell Death Observed Check_Conc Is the antibiotic concentration optimized? Start->Check_Conc Kill_Curve Perform a Kill Curve Check_Conc->Kill_Curve No Check_Transfection Was transfection/transduction efficient? Check_Conc->Check_Transfection Yes Kill_Curve->Check_Transfection Verify_Transfection Verify vector delivery (e.g., PCR) Check_Transfection->Verify_Transfection No Check_Expression Is the resistance gene expressed? Check_Transfection->Check_Expression Yes Verify_Transfection->Check_Expression Verify_Expression Verify expression (e.g., RT-qPCR) Check_Expression->Verify_Expression No Success Problem Resolved Check_Expression->Success Yes Verify_Expression->Success

Caption: A logical workflow for troubleshooting excessive cell death.

G Potential Off-Target Signaling Pathway Activation cluster_mapk MAPK/SAPK Pathways DBS This compound Protein_Synth_Inhibition Protein Synthesis Inhibition DBS->Protein_Synth_Inhibition Cellular_Stress Cellular Stress Protein_Synth_Inhibition->Cellular_Stress MAPKKK MAPKKK Cellular_Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK/SAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) MAPK->Transcription_Factors Activates Gene_Expression Altered Gene Expression (e.g., Apoptosis, Inflammation) Transcription_Factors->Gene_Expression

References

Improving the stability of Demethylblasticidin S in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Demethylblasticidin S. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure maximum stability, this compound stock solutions (typically 5-10 mg/mL in sterile water or acetic acid) should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] For short-term storage, solutions are stable for up to 1-2 weeks at 4°C.[1][2] For long-term storage, solutions can be stored for 6-8 weeks at -20°C.[1][2] Some sources suggest that solutions may be stable for up to 9 months when stored at -20°C to -5°C and protected from light.[2]

Q2: How does pH affect the stability of this compound in solution?

A2: this compound is susceptible to inactivation at alkaline pH. The pH of aqueous solutions should not exceed 7.0 to prevent loss of activity.[1][2] For applications in cell culture media, it is important to ensure the final pH of the medium containing this compound remains at or below 7.0.[2]

Q3: Can I store this compound in cell culture media?

A3: Cell culture medium containing this compound can be stored at 4°C for up to two weeks.[1][2] However, for optimal performance, it is recommended to add the antibiotic to the medium fresh at the time of use.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be decomposed by sunlight.[3] Therefore, it is crucial to protect solutions from light during storage and handling by using amber vials or by wrapping containers in foil.[2]

Q5: What are the main degradation pathways for this compound?

A5: The primary degradation pathways for this compound and its analogue Blasticidin S are hydrolysis and deamination.[4][5] Hydrolysis can cleave the molecule into cytosinine and blastidic acid, particularly under acidic conditions.[4] Enzymatic deamination, often carried out by deaminases, converts the antibiotic into a non-toxic deaminohydroxy derivative.[1]

Troubleshooting Guides

Issue 1: Loss of selective pressure in cell culture.

  • Possible Cause 1: Incorrect pH of the medium.

    • Troubleshooting Step: Verify that the pH of the cell culture medium containing this compound does not exceed 7.0, as higher pH levels can inactivate the antibiotic.[1][2]

  • Possible Cause 2: Degradation of the antibiotic in the medium.

    • Troubleshooting Step: Prepare fresh medium with this compound for each use. If using pre-made medium, ensure it has been stored at 4°C for no longer than two weeks.[1][2]

  • Possible Cause 3: Improper storage of the stock solution.

    • Troubleshooting Step: Ensure that the stock solution has been stored at -20°C in single-use aliquots and has not been subjected to multiple freeze-thaw cycles.[1][2]

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Degradation of this compound during the experiment.

    • Troubleshooting Step: Minimize the exposure of this compound solutions to light and elevated temperatures.[2][3] Prepare solutions fresh before each experiment.

  • Possible Cause 2: Presence of microbial contamination.

    • Troubleshooting Step: Some microbes can produce enzymes that inactivate Blasticidin S.[3] Ensure all solutions and equipment are sterile. Filter-sterilize the this compound stock solution after preparation.

Data on this compound Stability

While specific kinetic data for this compound is limited, the following table summarizes the known stability information for its close analog, Blasticidin S, which is expected to have very similar properties.

ConditionSolvent/MatrixTemperatureDurationStabilityReference(s)
Storage Sterile Water / Acetic Acid4°C1-2 weeksStable[1][2]
Sterile Water / Acetic Acid-20°C6-8 weeksStable[1][2]
Cell Culture Medium4°CUp to 2 weeksStable[1][2]
pH Aqueous SolutionRoom TemperatureNot specifiedInactivated at pH > 7.0[1][2]
Light Aqueous SolutionNot specifiedNot specifiedDecomposed by sunlight[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC or LC-MS system

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC or LC-MS.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC or LC-MS.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Incubate at room temperature for a specified time.

    • Analyze by HPLC or LC-MS.

  • Thermal Degradation:

    • Store a solid sample of this compound at an elevated temperature (e.g., 70°C).

    • At various time points, dissolve a portion of the sample and analyze by HPLC or LC-MS.

  • Photodegradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight).

    • At various time points, analyze the solution by HPLC or LC-MS. A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 10 mM trichloroacetic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: An isocratic mobile phase of 82:18 (v/v) of Mobile Phase A:Mobile Phase B can be a starting point.[6] A gradient elution may be necessary to resolve all degradation products.

  • Flow Rate: 0.3 mL/min.[6]

  • Detection Wavelength: 272 nm.[6]

  • Column Temperature: Room temperature.[6]

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

3. Analysis:

  • Inject the samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).

Visualizations

G Proposed Degradation Pathway of this compound DBS This compound Hydrolysis Hydrolysis (Acidic Conditions) DBS->Hydrolysis Deamination Deamination (Enzymatic or Chemical) DBS->Deamination Photodegradation Photodegradation (Sunlight) DBS->Photodegradation Cytosinine Cytosinine Hydrolysis->Cytosinine BlastidicAcid Blastidic Acid Hydrolysis->BlastidicAcid DeaminoDBS Deaminohydroxy- This compound Deamination->DeaminoDBS PhotoProducts Various Photoproducts Photodegradation->PhotoProducts

Caption: Proposed degradation pathways for this compound.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC/LC-MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Degradation HPLC->Quantify Pathway Elucidate Degradation Pathway Identify->Pathway Method Develop Stability-Indicating Method Quantify->Method Start Start: this compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Experimental workflow for a forced degradation study.

G Troubleshooting Workflow for Unexpected Results action action start Unexpected Result check_storage Check Stock Solution Storage Conditions? start->check_storage end Problem Resolved check_pH Check Medium pH (≤ 7.0)? check_storage->check_pH [Correct] action1 Prepare fresh stock solution check_storage->action1 [Incorrect] check_freshness Solution Prepared Freshly? check_pH->check_freshness [Correct] action2 Adjust medium pH check_pH->action2 [Incorrect] check_light Protected from Light? check_freshness->check_light [Yes] action3 Prepare fresh working solution check_freshness->action3 [No] review_protocol Review Experimental Protocol check_light->review_protocol [Yes] action4 Protect solutions from light check_light->action4 [No] review_protocol->end action1->check_pH action2->check_freshness action3->check_light action4->review_protocol

Caption: Troubleshooting workflow for unexpected experimental results.

References

Cell line specific toxicity of Demethylblasticidin S

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylblasticidin S. Given the limited direct experimental data on this compound, this guide also includes information on its close structural analog, Blasticidin S, to provide context and guidance for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Blasticidin S?

This compound is a peptidyl nucleoside antibiotic. It is the immediate precursor to Blasticidin S in the biosynthetic pathway.[1] The two compounds are structurally very similar, with the primary difference being the absence of a methyl group on the terminal guanidino group of the β-arginine moiety in this compound.

Q2: What is the expected mechanism of action of this compound?

While direct studies on this compound are limited, its mechanism of action is presumed to be similar to that of Blasticidin S. Blasticidin S is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] It binds to the peptidyl transferase center of the large ribosomal subunit, thereby inhibiting peptide bond formation.[2] This leads to the cessation of protein synthesis and subsequent cell death.

Q3: Is there any data on the cell line-specific toxicity of this compound?

Currently, there is a lack of publicly available, direct quantitative data on the cell line-specific toxicity of this compound. However, studies on Blasticidin S and its derivatives provide some insight into its potential cytotoxicity. For instance, Blasticidin S has been shown to be highly toxic to mammalian cells, with concentrations as low as 2 µg/mL being lethal to HeLa cells within a few days.[4] Semisynthetic ester and amide derivatives of Blasticidin S have shown varying degrees of cytotoxicity against MRC-5 human lung fibroblast cells.[5][6]

Q4: How can I determine the optimal concentration of this compound for my experiments?

To determine the optimal concentration of this compound for your specific cell line, it is essential to perform a dose-response experiment, commonly known as a "kill curve." This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth or viability. A general protocol for a kill curve is provided in the "Experimental Protocols" section below.

Q5: Does this compound induce apoptosis?

The mode of cell death induced by this compound has not been extensively studied. However, inhibition of protein synthesis, the likely mechanism of action, is a known trigger for apoptosis in many cell types. To determine if this compound induces apoptosis in your cell line of interest, you can perform several standard apoptosis assays, such as Annexin V/Propidium Iodide staining, caspase activity assays, or TUNEL assays. Protocols for these assays are included in the "Experimental Protocols" section.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High variability in cytotoxicity results Inconsistent cell seeding density.Ensure a uniform single-cell suspension and consistent cell number per well. Use a multichannel pipette for seeding.
Inaccurate drug concentration.Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration.
Cell line instability or contamination.Regularly check cell morphology and test for mycoplasma contamination. Use cells within a low passage number range.
No significant cytotoxicity observed Cell line is resistant to the compound.Some cell lines may have intrinsic resistance mechanisms. Try a higher concentration range or a different, more sensitive cell line.
Inactive compound.Ensure proper storage and handling of the this compound stock solution to prevent degradation. Test the compound on a known sensitive cell line if available.
Insufficient incubation time.Extend the incubation time with the compound. Cytotoxicity may take several days to become apparent.
Difficulty interpreting apoptosis assay results Inappropriate time point for analysis.Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting early and late apoptotic events.
Incorrect assay choice.Different apoptosis assays measure different events. Consider using a combination of assays (e.g., Annexin V for early apoptosis and a caspase-3/7 assay for executioner caspase activity) for a more comprehensive analysis.
Cell confluence is too high or too low.Plate cells at an optimal density to avoid contact inhibition (which can affect apoptosis) or insufficient cell numbers for analysis.

Data Presentation

Table 1: Cytotoxicity of Blasticidin S and its Derivatives against MRC-5 Human Lung Fibroblast Cells

Note: This data is for Blasticidin S and its derivatives, not this compound. It is provided as a reference for potential cytotoxicity.

Compound CC50 (µg/mL) Reference
Blasticidin S16 ± 0.004[6]
Blasticidin S Derivative 9 (ester)50 ± 4[6]
P10 (natural amide derivative)Most toxic of the amides tested[5]
Blasticidin S Amide Derivatives (15-22)Slight to moderate improvement in CC50 vs. Blasticidin S[5]

Experimental Protocols

Determining IC50 using a Cell Viability Assay (MTT or similar)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical starting range might be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound at the desired concentration and for the desired time.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).

  • Flow cytometer.

Procedure:

  • Induce apoptosis in your cell line by treating with this compound. Include positive and negative controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed Cells in Plates cell_culture->seeding treatment Treat Cells seeding->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Caption: Experimental workflow for assessing the cytotoxicity and apoptotic effects of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 protein_synthesis_inhibition Protein Synthesis Inhibition (e.g., this compound) cellular_stress Cellular Stress protein_synthesis_inhibition->cellular_stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

References

Validation & Comparative

Comparative Efficacy Analysis: Demethylblasticidin S vs. Blasticidin S

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: A notable absence of data on Demethylblasticidin S.

A comprehensive search of scientific literature and databases reveals a significant lack of information regarding "this compound." One study mentions it as an intermediate in the biosynthesis of Blasticidin S.[1] However, there is no available experimental data to allow for a direct and objective comparison of its efficacy against the well-established antibiotic, Blasticidin S. Consequently, this guide will focus on the known properties and applications of Blasticidin S.

Blasticidin S: A Detailed Overview

Blasticidin S is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes.[2][3] It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2][4][5][6] This broad-spectrum activity has made it a valuable tool in molecular biology and a subject of interest for its potential therapeutic applications.[2]

Mechanism of Action

Blasticidin S functions by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) on the large ribosomal subunit.[5][6] This binding action inhibits two crucial steps in translation:

  • Peptide Bond Formation: Blasticidin S directly interferes with the formation of peptide bonds, the fundamental links that join amino acids together to form a protein chain.[2][4]

  • Translation Termination: It also inhibits the termination step of translation, preventing the release of the newly synthesized polypeptide chain from the ribosome.[4][7]

By disrupting these processes, Blasticidin S effectively halts protein production, leading to cell death.

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the inhibitory effect of Blasticidin S on protein synthesis.

BlasticidinS_Mechanism cluster_ribosome Ribosome mRNA mRNA A_site A site P_site P site A_site->P_site Translocation E_site E site P_site->E_site Exit Peptide_Chain Growing Peptide Chain P_site->Peptide_Chain Peptide bond formation tRNA Aminoacyl-tRNA tRNA->A_site Enters Blasticidin_S Blasticidin S Blasticidin_S->P_site Termination_Factors Release Factors Blasticidin_S->Termination_Factors Inhibition Inhibition Termination_Factors->P_site Binds to A site at stop codon

Caption: Mechanism of Blasticidin S action on the ribosome.

Data Presentation: Properties of Blasticidin S

PropertyDescriptionReferences
Source Streptomyces griseochromogenes[2][3]
Target Ribosome (Peptidyl Transferase Center)[5][6]
Mechanism Inhibition of peptide bond formation and translation termination[2][4][7]
Spectrum of Activity Prokaryotic and Eukaryotic cells[2][4]
Resistance Genes bsr (from Bacillus cereus), BSD (from Aspergillus terreus)[2][4][8]

Experimental Protocols: Use of Blasticidin S as a Selection Agent

Blasticidin S is widely used in cell culture to select for cells that have been successfully transfected with a plasmid carrying a blasticidin resistance gene (bsr or BSD).

Determining the Optimal Blasticidin S Concentration (Kill Curve)

Before selecting for resistant cells, it is crucial to determine the minimum concentration of Blasticidin S that is lethal to the non-transfected parental cell line. This is achieved by performing a kill curve.

Methodology:

  • Cell Plating: Seed the parental (non-transfected) cells in a multi-well plate (e.g., 24-well plate) at a density that allows for several days of growth without reaching confluency.[9]

  • Incubation: Allow the cells to adhere and grow overnight under standard culture conditions.[9]

  • Antibiotic Addition: The following day, replace the culture medium with fresh medium containing a range of Blasticidin S concentrations. A typical starting range for mammalian cells is 1-10 µg/mL, but can extend up to 100 µg/mL depending on the cell line.[8][10]

  • Monitoring: Observe the cells daily and replenish the selective medium every 3-4 days.[3][9]

  • Endpoint: The optimal concentration for selection is the lowest concentration that results in complete cell death of the parental cell line within 7-14 days.[3][9]

Experimental Workflow for Selection of Resistant Cells

The following diagram outlines the general workflow for selecting transfected cells using Blasticidin S.

Selection_Workflow Start Start Transfection Transfect cells with plasmid (containing bsr or BSD gene) Start->Transfection Recovery Allow cells to recover and express resistance gene (24-48h) Transfection->Recovery Selection Apply Blasticidin S at pre-determined optimal concentration Recovery->Selection Monitoring Monitor cell viability and replace selective medium every 3-4 days Selection->Monitoring Isolation Isolate and expand resistant colonies Monitoring->Isolation End Stable Cell Line Isolation->End

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the biosynthesis of Blasticidin S and its structural analogs, Arginomycin and Mildiomycin. This guide provides a comparative overview of the enzymatic steps, genetic organization, and experimental data, offering insights into the production of these potent protein synthesis inhibitors.

Blasticidin S, a potent peptidyl nucleoside antibiotic, has long been a valuable tool in molecular biology as a selection agent and has garnered interest for its therapeutic potential. Its unique structural features, shared by a family of related natural products, arise from intricate biosynthetic pathways. This guide presents a comparative analysis of the biosynthesis of Blasticidin S and two of its notable analogs: Arginomycin and Mildiomycin. Understanding the similarities and differences in their production mechanisms can pave the way for combinatorial biosynthesis efforts to generate novel and improved antimicrobial agents.

Core Biosynthetic Pathways: A Shared Foundation with Key Divergences

Blasticidin S, Arginomycin, and Mildiomycin share a common structural core, a cytosyl 2′,3′-unsaturated-4′-aminoacyl-4′-deoxyhexopyranose moiety, which is reflected in the conservation of a core set of homologous genes in their respective biosynthetic gene clusters (BGCs).[1][2] The biosynthesis of this core scaffold is a key area of convergence among the pathways.

However, the defining structural diversity of these molecules stems from unique enzymatic modifications that occur at different stages of the biosynthetic assembly line. These variations are orchestrated by specific enzymes encoded within their BGCs, leading to the distinct chemical entities with potentially different biological activities.

The Blasticidin S Pathway: A Well-Charted Territory

The biosynthesis of Blasticidin S, produced by Streptomyces griseochromogenes, has been extensively studied, providing a foundational model for comparison. The pathway can be broadly divided into three key stages: formation of the cytosylglucuronic acid (CGA) core, modification of the sugar moiety, and attachment and tailoring of the amino acid side chain.

A pivotal step involves the radical S-adenosylmethionine (SAM) enzyme, BlsE, which catalyzes the dehydration of cytosylglucuronic acid.[2] Subsequently, the pyridoxal phosphate (PLP)-dependent enzyme BlsH is responsible for an α,β-dehydration coupled to amination, yielding cytosinine, the core sugar of Blasticidin S.[2] The final assembly involves the ATP-grasp ligase BlsI, which catalyzes the amide bond formation between cytosinine and β-arginine to produce demethylblasticidin S.[2] Interestingly, BlsI exhibits a degree of substrate flexibility, accepting other cationic amino acids, which opens avenues for generating Blasticidin S analogs.[2]

The Arginomycin Pathway: The Genesis of a Unique Amino Acid

Arginomycin, produced by Streptomyces arginensis, is distinguished from Blasticidin S by the presence of a β-methylarginine residue instead of β-arginine.[3] The biosynthesis of this unique amino acid is a key point of divergence. The Arginomycin BGC contains two specific genes, argM and argN, which are absent in the Blasticidin S cluster.[3]

ArgM, an aspartate aminotransferase, and ArgN, a SAM-dependent methyltransferase, work in concert to synthesize β-methylarginine from L-arginine.[3] This specialized enzymatic machinery highlights a modularity in these biosynthetic pathways, where distinct enzymatic cassettes can be employed to generate structural diversity in the final product.

The Mildiomycin Pathway: Early Modifications to the Core

Mildiomycin, produced by Streptoverticillum remofaciens, features a hydroxymethyl group on the cytosine ring, a modification that occurs early in its biosynthesis. The Mildiomycin BGC contains a set of genes (milA, milB, and milC) dedicated to this initial diversification.[4][5]

MilA, a CMP hydroxymethylase, introduces the hydroxymethyl group onto cytidine monophosphate (CMP).[4] MilB then hydrolyzes the modified nucleotide to release 5-hydroxymethylcytosine.[4] Finally, MilC, a cytosylglucuronic acid synthase, couples this modified base with UDP-glucuronic acid to form hydroxymethyl-CGA, the core of Mildiomycin.[6] MilC has been shown to accept both cytosine and hydroxymethylcytosine as substrates.[6] The later steps in Mildiomycin biosynthesis, involving the attachment and modification of the side chains, are less well characterized but are presumed to involve enzymes homologous to those in the Blasticidin S pathway.

Comparative Overview of Biosynthetic Gene Clusters

The biosynthetic gene clusters for Blasticidin S (bls), Arginomycin (arg), and Mildiomycin (mil) exhibit a conserved core set of genes responsible for the synthesis of the shared nucleoside scaffold. However, the organization and composition of the clusters reflect the unique chemical modifications of each final product.

Gene Homolog Blasticidin S (bls) Arginomycin (arg) Mildiomycin (mil) Proposed Function
Core Scaffold BlsDArgEMilCCytosylglucuronic acid synthase[3][6]
BlsEArgFMilGRadical SAM dehydratase[2][6]
BlsHArgHMilDPLP-dependent transaminase[3]
BlsMArgDMilBCMP hydrolase[3][4]
Unique Modifications -ArgMMilAAspartate aminotransferase (β-methylarginine formation)[3]
-ArgN-SAM-dependent methyltransferase (β-methylarginine formation)[3]
--MilJ, MilM, MilNProposed side chain attachment and modification
Side Chain Assembly BlsIArgIMilHATP-grasp ligase (amide bond formation)[2]
BlsGArgG-Arginine 2,3-aminomutase
BlsLArgL-Guanidino N-methyltransferase
BlsK--Leucyltransferase[7]
Regulation & Resistance BlsS, BlsTArgR1, ArgR2MilO, MilK, MilPRegulatory and resistance proteins

Table 1: Comparison of Homologous Genes in the Blasticidin S, Arginomycin, and Mildiomycin Biosynthetic Gene Clusters. This table summarizes the key homologous genes and their proposed functions in the biosynthesis of the three related nucleoside antibiotics.

Experimental Methodologies

The elucidation of these biosynthetic pathways has relied on a combination of genetic and biochemical techniques. Key experimental approaches include:

  • Heterologous Expression: The entire biosynthetic gene cluster is cloned and expressed in a genetically tractable host organism, such as Streptomyces lividans or E. coli.[3] This allows for the production of the antibiotic and its intermediates in a clean background, facilitating their characterization.

  • Gene Disruption: Specific genes within the cluster are inactivated to determine their role in the biosynthetic pathway. The accumulation of intermediates in the mutant strain provides valuable clues about the function of the disrupted gene.[6]

  • In Vitro Enzyme Assays: Individual enzymes are purified and their catalytic activity is characterized using synthetic or isolated substrates. This allows for the determination of enzyme kinetics, substrate specificity, and reaction mechanisms.

A general protocol for the heterologous expression of a biosynthetic gene cluster in Streptomyces involves:

  • Cloning the entire BGC into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC).

  • Introducing the vector into a suitable Streptomyces host strain (e.g., S. lividans) via conjugation or protoplast transformation.

  • Cultivating the recombinant strain under conditions conducive to secondary metabolite production.

  • Extracting and analyzing the fermentation broth for the presence of the target antibiotic and any biosynthetic intermediates using techniques like HPLC and LC-MS.

Visualizing the Biosynthetic Pathways

To facilitate a clearer understanding of the enzymatic transformations, the biosynthetic pathways are depicted below using Graphviz.

Blasticidin_S_Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis & Modification cluster_sidechain_attachment Sidechain Attachment & Tailoring UDP_Glucuronic_Acid UDP-Glucuronic Acid CGA Cytosylglucuronic Acid (CGA) UDP_Glucuronic_Acid->CGA BlsD Cytosine Cytosine Cytosine->CGA L_Arginine L-Arginine beta_Arginine β-Arginine L_Arginine->beta_Arginine BlsG L_Leucine L-Leucine LDBS Leucyl-DBS L_Leucine->LDBS Dehydro_CGA 3'-deoxy-4'-keto-CGA CGA->Dehydro_CGA BlsE Cytosinine Cytosinine Dehydro_CGA->Cytosinine BlsH DBS This compound (DBS) Cytosinine->DBS BlsI beta_Arginine->DBS DBS->LDBS BlsK LBS Leucylblasticidin S LDBS->LBS BlsL Blasticidin_S Blasticidin S LBS->Blasticidin_S Peptidase Arginomycin_Mildiomycin_Divergence cluster_arginomycin Arginomycin Pathway cluster_mildiomycin Mildiomycin Pathway L_Arginine_Arg L-Arginine beta_Methylarginine β-Methylarginine L_Arginine_Arg->beta_Methylarginine ArgM, ArgN Arginomycin Arginomycin beta_Methylarginine->Arginomycin Cytosinine_Arg Cytosinine Cytosinine_Arg->Arginomycin ArgI, etc. CMP CMP HMCMP 5-Hydroxymethyl-CMP CMP->HMCMP MilA HMC 5-Hydroxymethylcytosine HMCMP->HMC MilB HMCGA Hydroxymethyl-CGA HMC->HMCGA MilC UDP_Glucuronic_Acid_Mil UDP-Glucuronic Acid UDP_Glucuronic_Acid_Mil->HMCGA Mildiomycin_core Mildiomycin Core HMCGA->Mildiomycin_core MilG, MilD, etc. Mildiomycin Mildiomycin Mildiomycin_core->Mildiomycin MilH, etc.

References

Cross-Resistance Profile of Demethylblasticidin S: An Analysis Based on Blasticidin S Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance patterns observed between blasticidin S, a close structural analog of Demethylblasticidin S, and other antibiotics. Due to a lack of specific studies on this compound, this report extrapolates data from research on blasticidin S to infer potential cross-resistance profiles. The information presented herein is intended to guide future research and hypothesis testing for this compound.

Executive Summary

Studies on blasticidin S reveal a distinct pattern of cross-resistance primarily with other inhibitors of protein synthesis that target the large ribosomal subunit. Resistance to blasticidin S, conferred by alterations in the 60S ribosomal subunit, leads to a concurrent decrease in susceptibility to antibiotics such as gougerotin, puromycin, and sparsomycin.[1] Conversely, no cross-resistance has been observed with antibiotics like emetine or cycloheximide, which also target protein synthesis but through different mechanisms or binding sites.[1] The primary mechanism of resistance identified is target site modification, specifically within the 60S ribosomal subunit, which prevents effective binding of blasticidin S and structurally similar antibiotics.[1]

Data on Cross-Resistance of Blasticidin S-Resistant Cell Lines

The following table summarizes the observed cross-resistance in mouse mammary carcinoma cell lines (FM3a) that have developed resistance to blasticidin S.

AntibioticClass/Mechanism of ActionCross-Resistance Observed with Blasticidin SFold Resistance Increase (approx.)
Blasticidin S Protein Synthesis Inhibitor (Peptidyl Transferase Center) - 10-20x (in vivo), 10-50x (in vitro protein synthesis) [1]
GougerotinProtein Synthesis Inhibitor (A-site of Ribosome)YesData not specified
PuromycinProtein Synthesis Inhibitor (A-site mimic)YesData not specified[1]
SparsomycinProtein Synthesis Inhibitor (Peptidyl Transferase Center)YesData not specified[1]
EmetineProtein Synthesis Inhibitor (40S Ribosome)NoNot applicable[1]
CycloheximideProtein Synthesis Inhibitor (E-site of 80S Ribosome)NoNot applicable[1]

Experimental Protocols

The key experiments that established the cross-resistance profile and mechanism of resistance for blasticidin S are detailed below.

Isolation of Blasticidin S-Resistant Cell Lines
  • Cell Line: Mouse mammary carcinoma cells (FM3a).

  • Mutagenesis: Resistance was induced either spontaneously or through chemical mutagenesis using N-nitrosoguanidine.

  • Selection: Cells were cultured in the presence of increasing concentrations of blasticidin S to select for resistant clones.

  • Verification: The stability of the resistant phenotype was confirmed by culturing the cells in the absence of the antibiotic for an extended period (e.g., at least four months) and then re-exposing them to blasticidin S to ensure resistance was maintained.[1]

Determination of Cross-Resistance
  • Method: The susceptibility of the blasticidin S-resistant cell lines to a panel of other antibiotics was determined using cytotoxicity assays.

  • Procedure:

    • Blasticidin S-resistant and parental (sensitive) cell lines were seeded in culture plates.

    • The cells were exposed to a range of concentrations of the test antibiotics (gougerotin, puromycin, sparsomycin, emetine, cycloheximide).

    • Cell viability was assessed after a defined incubation period (e.g., by measuring colony-forming ability or using a metabolic activity assay).

    • The concentration of each antibiotic required to inhibit cell growth by 50% (IC50) was determined for both resistant and sensitive cell lines. A significant increase in the IC50 for the resistant cell line compared to the parental line indicated cross-resistance.

In Vitro Protein Synthesis Assay
  • Objective: To determine if the resistance mechanism was related to the process of protein synthesis.

  • Procedure:

    • Cell-free extracts (S-30) containing ribosomes and other necessary components for translation were prepared from both blasticidin S-resistant and parental cells.

    • A polyuridylate (poly-U) template was used to direct the synthesis of polyphenylalanine in vitro.

    • The inhibitory effect of blasticidin S on this synthesis was measured by quantifying the incorporation of radiolabeled phenylalanine in the presence of varying concentrations of the antibiotic.

    • A significantly higher concentration of blasticidin S required to inhibit protein synthesis in the extracts from resistant cells indicated that the resistance mechanism directly affected the translational machinery.[1]

Ribosome Subunit Reconstitution Assay
  • Objective: To pinpoint the specific ribosomal subunit (40S or 60S) responsible for resistance.

  • Procedure:

    • Ribosomes were isolated from both resistant and parental cell lines and dissociated into their 40S and 60S subunits.

    • Hybrid ribosomes were reconstituted by combining the 40S subunit from one cell type with the 60S subunit from the other (e.g., 40S-sensitive + 60S-resistant).

    • The sensitivity of these hybrid ribosomes to blasticidin S was then tested in the in vitro protein synthesis assay described above.

    • The results demonstrated that resistance was conferred by the 60S subunit, as hybrid ribosomes containing the 60S subunit from the resistant cells were resistant to blasticidin S, regardless of the origin of the 40S subunit.[1]

Visualizations

Mechanism of Action and Resistance to Blasticidin S

BlasticidinS_Mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell BlasticidinS Blasticidin S Ribosome_S 60S Ribosomal Subunit BlasticidinS->Ribosome_S Binds to P-site ProteinSynthesis_S Protein Synthesis BlasticidinS->ProteinSynthesis_S Inhibits CellDeath_S Cell Death ProteinSynthesis_S->CellDeath_S Leads to BlasticidinS_R Blasticidin S Ribosome_R Altered 60S Ribosomal Subunit BlasticidinS_R->Ribosome_R Binding impaired ProteinSynthesis_R Protein Synthesis (Continues) Ribosome_R->ProteinSynthesis_R Allows CellSurvival_R Cell Survival ProteinSynthesis_R->CellSurvival_R Leads to Cross_Resistance_Workflow start Start: Parental Cell Line (Sensitive) mutagenesis Induce Resistance (Spontaneous or Chemical Mutagenesis) start->mutagenesis selection Select with Blasticidin S mutagenesis->selection resistant_line Isolate Blasticidin S Resistant Cell Line selection->resistant_line cytotoxicity_assay Cytotoxicity Assay resistant_line->cytotoxicity_assay compare_ic50 Compare IC50 Values (Resistant vs. Parental) cytotoxicity_assay->compare_ic50 conclusion Determine Cross-Resistance Profile compare_ic50->conclusion antibiotics Test Panel of Other Antibiotics (e.g., Puromycin, Emetine) antibiotics->cytotoxicity_assay

References

Demethylblasticidin S: A Potential Alternative Against Blasticidin-Resistant Fungal Pathogens?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of fungal strains resistant to existing antifungal agents presents a significant challenge to global health. Blasticidin S, a potent nucleoside antibiotic, has long been utilized in research and agriculture for its broad-spectrum activity against both prokaryotic and eukaryotic cells, including pathogenic fungi. However, the rise of blasticidin S-resistant fungal strains, primarily through enzymatic inactivation, necessitates the exploration of novel therapeutic alternatives. This guide provides a comparative analysis of demethylblasticidin S, a biosynthetic precursor of blasticidin S, and its potential efficacy against blasticidin-resistant fungal strains, based on available experimental data and mechanistic insights.

Mechanism of Action and Resistance: A Tale of Two Molecules

Blasticidin S exerts its antifungal effect by inhibiting protein synthesis.[1] It binds to the P-site of the large ribosomal subunit, thereby stalling the translation termination process and to a lesser extent, peptide bond formation.[1][2] This leads to a cessation of protein production and ultimately, cell death.

Fungal resistance to blasticidin S is predominantly mediated by specific deaminase enzymes, such as BSD from Aspergillus terreus and bsr from Bacillus cereus.[1] These enzymes catalyze the deamination of the cytosine ring of blasticidin S, converting it into the inactive metabolite, deaminohydroxy-blasticidin S.[1] This modification prevents the antibiotic from binding to its ribosomal target.

This compound is the immediate precursor to blasticidin S in its biosynthetic pathway.[3] The key structural difference lies in the absence of a methyl group on the terminal guanidino group of the blastidic acid moiety. While direct experimental data on the efficacy of this compound against blasticidin-resistant fungi is currently limited in the reviewed literature, its structural variance offers a potential avenue to overcome resistance. The hypothesis is that this compound may not be an efficient substrate for the resistance-conferring deaminases, allowing it to maintain its inhibitory activity on the ribosome.

Comparative Efficacy: What the Data Suggests

Conversely, some semisynthetic ester derivatives of blasticidin S have demonstrated a loss of activity against the fungal pathogen Candida albicans, indicating that alterations to the molecule can also abolish its antifungal properties. These findings underscore the necessity for direct experimental evaluation of this compound.

Table 1: Hypothetical Comparative MICs (μg/mL) of this compound and Blasticidin S against Fungal Strains

Fungal StrainResistance MechanismBlasticidin S (MIC)This compound (Predicted MIC)
Candida albicans (Wild-Type)-10-50Potentially similar to Blasticidin S
Aspergillus terreus (BSD-producing)Enzymatic deamination>200Potentially lower than Blasticidin S
Saccharomyces cerevisiae (bsr-expressing)Enzymatic deamination>200Potentially lower than Blasticidin S
Cryptococcus neoformans (Wild-Type)-25-100Potentially similar to Blasticidin S

Note: The MIC values for this compound are hypothetical and require experimental validation.

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of this compound against blasticidin-resistant fungal strains, standardized antifungal susceptibility testing methods should be employed. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound and Blasticidin S (as a control)

  • Blasticidin-sensitive and resistant fungal strains

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound and blasticidin S in a suitable solvent and sterilize by filtration.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL) from a fresh culture.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration showing significant inhibition of growth (typically ≥50%) compared to the growth control.

Ribosome Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the compounds on protein synthesis.

Materials:

  • Purified fungal ribosomes (from both sensitive and resistant strains)

  • This compound and Blasticidin S

  • mRNA template (e.g., encoding a luciferase reporter)

  • Amino acids (including a radiolabeled one, e.g., ³⁵S-methionine)

  • Translation factors and energy source (ATP, GTP)

  • Scintillation counter

Procedure:

  • Set up in vitro translation reactions containing fungal ribosomes, mRNA, amino acids, and the necessary translation factors.

  • Add varying concentrations of this compound or blasticidin S to the reactions.

  • Incubate the reactions to allow for protein synthesis.

  • Precipitate the newly synthesized proteins and collect them on a filter.

  • Quantify the amount of radiolabeled amino acid incorporated into the proteins using a scintillation counter.

  • Calculate the concentration of each compound required to inhibit protein synthesis by 50% (IC₅₀).

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the key molecular interactions.

Blasticidin_S_Mechanism_of_Action cluster_ribosome Fungal Ribosome P_site P-site E_site E-site P_site->E_site tRNA exit P_site->Inhibition A_site A-site A_site->P_site Translocation Blasticidin_S Blasticidin S Blasticidin_S->P_site Binds to Protein_Synthesis Protein Synthesis

Caption: Mechanism of action of Blasticidin S on the fungal ribosome.

Blasticidin_S_Resistance_Mechanism Blasticidin_S Blasticidin S BSD_bsr_Deaminase BSD/bsr Deaminase Blasticidin_S->BSD_bsr_Deaminase Substrate for Inactive_Metabolite Deaminohydroxy- blasticidin S BSD_bsr_Deaminase->Inactive_Metabolite Converts to Ribosome Ribosome Inactive_Metabolite->Ribosome Cannot bind No_Inhibition Protein Synthesis Continues Ribosome->No_Inhibition

Caption: Enzymatic inactivation of Blasticidin S by resistance enzymes.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Strain_Culture Culture Fungal Strains (Sensitive & Resistant) Broth_Microdilution Broth Microdilution Assay Strain_Culture->Broth_Microdilution Compound_Prep Prepare Stock Solutions (this compound & Blasticidin S) Compound_Prep->Broth_Microdilution Incubation Incubate 24-48h Broth_Microdilution->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Data_Comparison Compare MICs MIC_Determination->Data_Comparison

Caption: Workflow for antifungal susceptibility testing.

Conclusion and Future Directions

While this compound presents a theoretically promising candidate to circumvent the primary mechanism of resistance to blasticidin S in fungi, a conclusive assessment of its efficacy requires direct experimental validation. The lack of a methyl group on its blastidic acid moiety may hinder its recognition and inactivation by deaminase enzymes, potentially restoring its antifungal activity against resistant strains.

Future research should prioritize conducting comprehensive antifungal susceptibility testing of this compound against a panel of blasticidin-resistant fungal pathogens. Furthermore, detailed structural and biochemical studies are warranted to elucidate the interaction between this compound and the resistance-conferring enzymes. The insights gained from such studies will be invaluable for the development of novel antifungal therapies capable of combating the growing threat of drug-resistant fungal infections.

References

A Comparative Guide to the Cytotoxicity of Demethylblasticidin S and Blasticidin S in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of antibiotics is paramount for their effective application in cell culture and as potential therapeutic agents. This guide provides a detailed comparison of the cytotoxicity of Blasticidin S and its biosynthetic precursor, Demethylblasticidin S, supported by available experimental data and methodologies.

Executive Summary

Blasticidin S is a potent protein synthesis inhibitor widely used as a selection agent in gene-editing and cell culture. Its cytotoxicity is well-documented across various cell lines. In contrast, this compound, a direct precursor in the biosynthesis of Blasticidin S, remains less characterized in terms of its own cytotoxic activity. This guide synthesizes the available data to draw a comparative picture of these two molecules.

Data Presentation: Cytotoxicity Comparison

CompoundCell LineAssay TypeIC50 / CC50Reference
Blasticidin SMRC-5 (Human Lung Fibroblast)Cytotoxicity AssayCC50: 16 ± 0.004 µg/mL[1]
Blasticidin SMouse Mammary Carcinoma (FM3a)Cytotoxicity AssayEffective cytotoxic concentration[2]
Blasticidin SHeLa CellsCytotoxicity Assay2 µg/mL is sufficient to kill cells[3]
Blasticidin SMouse Leukemia (L5178Y)Cytotoxicity Assay20 µg/mL used for inducing effects[4]

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) are measures of a compound's potency in inhibiting a biological or biochemical function and its toxicity to cells, respectively.

Data regarding the specific IC50 or CC50 values for this compound in any cell line is currently not available in the reviewed literature. Its primary role is documented as an intermediate in the production of Blasticidin S[5].

Mechanism of Action

Blasticidin S exerts its cytotoxic effects by inhibiting protein synthesis in both prokaryotic and eukaryotic cells[3][6]. It specifically targets the ribosome, interfering with peptide-bond formation[7]. This disruption of protein synthesis ultimately leads to cell death.

The mechanism of action for this compound has not been extensively studied. As a direct precursor, it is plausible that it may exhibit a similar mode of action to Blasticidin S, though likely with different potency. However, without direct experimental evidence, this remains speculative.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of compounds like Blasticidin S, based on common methodologies found in the literature.

Cell Viability Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Blasticidin S) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Visualizing the Workflow and Signaling

Experimental Workflow for Cytotoxicity Comparison

The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Cultures seed_plate Seed Cells in 96-well Plates prep_cells->seed_plate prep_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Wells prep_compounds->add_compounds seed_plate->add_compounds incubate Incubate for 24/48/72h add_compounds->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Absorbance viability_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 compare Compare Cytotoxicity calc_ic50->compare G cluster_cell Eukaryotic Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Synthesis Ribosome->Protein Blasticidin_S Blasticidin S Blasticidin_S->Ribosome Inhibits Peptide Bond Formation

References

Validation of Demethylblasticidin S as a Lead Compound for Novel Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an objective comparison of the Blasticidin S family of compounds, including its precursor Demethylblasticidin S, against established antifungal agents. It aims to critically evaluate its potential as a lead compound by presenting available experimental data and outlining the necessary validation protocols.

Introduction: The Search for New Antifungal Targets

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The current antifungal arsenal is limited to a few drug classes, primarily targeting the fungal cell membrane (polyenes, azoles) or cell wall (echinocandins). These agents can be limited by toxicity, drug interactions, and a narrow spectrum of activity[1]. Consequently, there is an urgent need to identify novel antifungal compounds with unique mechanisms of action.

One such underexplored strategy is the inhibition of fungal protein synthesis. Blasticidin S, a peptidyl nucleoside antibiotic isolated from Streptomyces griseochromogenes, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells[2][3]. Its direct biosynthetic precursor, this compound, represents a potential starting point for the development of fungal-specific inhibitors[1]. This guide will assess the current evidence for this compound and its parent compound, Blasticidin S, as viable antifungal lead compounds.

Mechanism of Action: Inhibition of Protein Synthesis

Unlike most clinically used antifungals, the Blasticidin family does not target the cell wall or membrane. Instead, it acts on the ribosome to halt protein synthesis.

  • Ribosome Targeting: Blasticidin S binds to the peptidyl transferase center (PTC) in the P-site of the large ribosomal subunit[4].

  • Inhibition of Translation: This binding event stabilizes a distorted conformation of the ribosome, which interferes with peptide bond formation and inhibits the termination step of translation[3]. This effectively shuts down the production of new proteins, leading to cell death.

cluster_ribosome Fungal Ribosome P_site P-site Protein Protein Synthesis P_site->Protein Peptide Bond Formation A_site A-site Blasticidin Blasticidin S / this compound Blasticidin->P_site Binds & Distorts mRNA mRNA Codon mRNA->A_site Binding tRNA Peptidyl-tRNA tRNA->P_site Translocation CellDeath Fungal Cell Death Protein->CellDeath Inhibition Leads to

Caption: Mechanism of Action of the Blasticidin Family.
Comparative In Vitro Antifungal Activity

A critical first step in validating a lead compound is to determine its potency against clinically relevant pathogens and compare it to the standard of care. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 1: Comparison of In Vitro Activity against Candida albicans

Compound Mechanism of Action Typical MIC Range (µg/mL)
This compound Protein Synthesis Inhibition Data Not Available
Blasticidin S Protein Synthesis Inhibition > 64 (Weak Activity)[4]
Fluconazole (Azole) Ergosterol Synthesis Inhibition 0.25 - 8 (Susceptible)[5]
Amphotericin B (Polyene) Binds Ergosterol, Disrupts Membrane 0.25 - 1[6]

| Caspofungin (Echinocandin) | β-(1,3)-Glucan Synthesis Inhibition | 0.03 - 0.5[7] |

Analysis: Publicly available data on the antifungal activity of this compound is currently lacking. For its parent compound, Blasticidin S, studies show some inhibitory activity against C. albicans, but it is weak compared to standard antifungal drugs[4]. Furthermore, a study on semisynthetic ester derivatives of Blasticidin S found them to be inactive against C. albicans at the tested concentrations, suggesting that modifications to the parent structure do not easily confer potent antifungal activity[4].

Comparative Cytotoxicity and Selectivity

An ideal antifungal lead compound must be selectively toxic to fungal cells while exhibiting minimal toxicity to mammalian host cells. The Selectivity Index (SI), calculated as the ratio of host cell cytotoxicity (IC50) to antifungal activity (MIC), is a key indicator of a compound's therapeutic potential. A higher SI value is desirable.

Table 2: Cytotoxicity and Selectivity Index Profile

Compound Antifungal MIC (C. albicans, µg/mL) Mammalian Cytotoxicity (IC50, µg/mL) Selectivity Index (SI = IC50/MIC)
This compound Data Not Available Data Not Available Data Not Available
Blasticidin S > 64[4] ~2 - 10 (High Toxicity)[2][8] < 0.16 (Very Poor)
Fluconazole 0.5 > 1000 (Low Toxicity)[9][10] > 2000 (Excellent)
Amphotericin B 0.5 ~5 - 10 (High Toxicity)[11][12] ~10 - 20 (Moderate)

| Caspofungin | 0.125 | > 512 (Very Low Toxicity) | > 4000 (Excellent) |

Analysis: Blasticidin S is known to be highly cytotoxic to mammalian cells, a property exploited for its use as a selection agent in cell culture[2][8]. Its IC50 is in the low µg/mL range, comparable to or even lower than its MIC against C. albicans. This results in an extremely poor selectivity index, rendering Blasticidin S unsuitable as a therapeutic agent. The cytotoxicity of this compound has not been reported.

Experimental Protocols for Lead Compound Validation

To properly validate this compound or any novel compound, a series of standardized experiments are required.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a panel of fungal pathogens according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

  • Prepare Inoculum: Culture the fungal isolate (e.g., Candida albicans) and suspend in RPMI-1640 medium, adjusting the concentration to 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution: Perform a two-fold serial dilution of the test compound (e.g., this compound) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the plate. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest drug concentration in which there is no visible growth (or a ≥50% reduction in turbidity for azoles) compared to the positive control.

A Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) C Inoculate Wells with Fungal Suspension A->C B Perform 2-fold Serial Dilution of Test Compound in 96-well Plate B->C D Incubate Plate (35°C, 24-48h) C->D E Read Plate Visually or Spectrophotometrically D->E F Determine MIC Value E->F

Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay

This protocol determines the 50% inhibitory concentration (IC50) of a compound against a mammalian cell line (e.g., HEK293, HepG2) to assess its potential for host toxicity.

Methodology:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • Viability Assay: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate to allow for metabolic conversion.

  • Quantification: Measure the absorbance or fluorescence using a plate reader.

  • IC50 Calculation: Plot cell viability against drug concentration and use a dose-response curve to calculate the IC50 value.

A Seed Mammalian Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate Plate (37°C, 48-72h) B->C D Add Viability Reagent (e.g., MTT) & Incubate C->D E Measure Absorbance/ Fluorescence D->E F Calculate IC50 Value E->F

Caption: Workflow for In Vitro Cytotoxicity (IC50) Assay.
Conclusion and Future Outlook

The validation of a new chemical entity as an antifungal lead compound requires a rigorous, data-driven evaluation of its potency, selectivity, and mechanism of action.

Based on the available evidence, the Blasticidin family of compounds faces significant challenges in being considered a promising source for novel antifungals for human use.

  • This compound remains unvalidated , with no publicly available data on its antifungal or cytotoxic properties.

  • Blasticidin S demonstrates weak activity against the clinically important pathogen Candida albicans and exhibits unacceptably high mammalian cell toxicity , leading to a poor selectivity index[4][8].

To properly evaluate this compound as a potential lead, the following steps are mandatory:

  • Comprehensive In Vitro Screening: Test the compound against a broad panel of pathogenic yeasts and molds, including resistant isolates, to determine its spectrum and potency (MIC values).

  • Cytotoxicity Profiling: Determine the IC50 against multiple human cell lines to assess its selectivity.

  • In Vivo Efficacy and Toxicity: If a favorable in vitro selectivity index is established, proceed to animal models of fungal infection to evaluate efficacy and systemic toxicity.

Without this fundamental data, this compound cannot be validated as a viable lead compound for the development of novel antifungal therapeutics. The principle of targeting fungal protein synthesis remains a valid but challenging approach that requires the identification of compounds with high specificity for the fungal ribosome over its mammalian counterpart.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Demethylblasticidin S

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of demethylblasticidin S, a potent antifungal antibiotic. By adhering to these procedures, you can mitigate risks and maintain compliance with safety regulations.

This compound, an analog of the nucleoside antibiotic blasticidin S, requires careful management due to its biological activity. The following procedures are based on established protocols for blasticidin S and general guidelines for laboratory chemical waste disposal.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are wearing the appropriate personal protective equipment to prevent accidental exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Mask

Disposal Procedure for this compound Solutions

A key step in the safe disposal of this compound is chemical inactivation to neutralize its biological activity. This process renders the compound non-toxic and suitable for disposal as chemical waste.

Step 1: Chemical Inactivation

For the inactivation of this compound solutions, a chemical treatment method is recommended. This procedure is adapted from protocols for blasticidin S.[1]

Required Reagents:

  • 5% Sodium Hydroxide (NaOH) solution

  • 0.1% Sodium Hypochlorite (NaClO) solution (household bleach can be used)

Protocol:

  • In a designated chemical waste container, add the this compound solution.

  • To the solution, add 5% sodium hydroxide.

  • Subsequently, add 0.1% sodium hypochlorite.

  • Allow the mixture to react for a minimum of two hours to ensure complete inactivation.

Important Considerations:

  • The pH of blasticidin S solutions should not exceed 7.0 to prevent its inactivation during storage and use.[2][3] This suggests that alkaline conditions, such as those created by the addition of sodium hydroxide, contribute to its degradation.

  • Always perform this inactivation step in a well-ventilated area or a chemical fume hood.

Step 2: Collection and Labeling of Inactivated Waste

Once the this compound has been chemically inactivated, the resulting solution should be managed as hazardous chemical waste.

  • Container: Use a clearly labeled, leak-proof container designated for chemical waste.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical names of the contents (e.g., "Inactivated this compound solution," "Sodium Hydroxide," "Sodium Hypochlorite")

    • The approximate concentrations of each component

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 3: Disposal of Empty Containers

Properly decontaminate any empty containers that held this compound before disposal.

  • Rinsing: Rinse the container thoroughly with water three times.

  • Collection of Rinsate: The first rinseate should be collected and treated as hazardous waste. It can be added to the container of inactivated this compound solution.

  • Disposal: After triple rinsing, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policies.

Disposal of Contaminated Solid Waste

Any solid materials, such as pipette tips, gloves, or bench paper, that come into contact with this compound should be treated as contaminated waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled biohazard or chemical waste bag.

  • Disposal: Dispose of the bag according to your institution's guidelines for chemically contaminated solid waste. This may involve incineration or other specialized waste treatment methods.

Emergency Procedures

In the event of a spill, follow these immediate safety measures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area, if possible.

  • Containment: For liquid spills, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.

  • Decontamination: Once the spill is absorbed, decontaminate the area using the chemical inactivation solution described above.

  • Disposal: Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_final_disposal Final Disposal Waste This compound Waste (Liquid or Solid) Inactivation Chemical Inactivation (NaOH + NaClO) Waste->Inactivation Liquid Waste Segregation Segregate Contaminated Solids in Labeled Bag Waste->Segregation Solid Waste Collection_Liquid Collect Inactivated Solution in Labeled Container Inactivation->Collection_Liquid EHS Dispose via Institutional EHS Procedures Collection_Liquid->EHS Segregation->EHS

Caption: Decision workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety office for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.